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Foundational

Ethyl 4-nitrothiophene-2-carboxylate chemical properties

An In-Depth Technical Guide to Ethyl 4-Nitrothiophene-2-carboxylate: Properties, Synthesis, and Applications Introduction Ethyl 4-nitrothiophene-2-carboxylate is a heterocyclic organic compound that serves as a pivotal i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 4-Nitrothiophene-2-carboxylate: Properties, Synthesis, and Applications

Introduction

Ethyl 4-nitrothiophene-2-carboxylate is a heterocyclic organic compound that serves as a pivotal intermediate in the synthesis of various high-value molecules. As a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom, it belongs to a class of compounds extensively explored in medicinal chemistry and materials science. The strategic placement of an electron-withdrawing nitro group and an ester functional group on the thiophene scaffold imparts unique reactivity and makes it a versatile building block for drug discovery and development.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Ethyl 4-nitrothiophene-2-carboxylate. We will delve into its spectroscopic signature, explore logical synthetic pathways, analyze its chemical behavior, and highlight its role in the development of novel therapeutic agents, particularly in the fields of antibacterials and oncology.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in research. This section details the core identifiers and the expected analytical signature of Ethyl 4-nitrothiophene-2-carboxylate.

Core Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name ethyl 4-nitrothiophene-2-carboxylateN/A
CAS Number 5458-04-8[1]
Molecular Formula C₇H₇NO₄S[2]
Molecular Weight 201.20 g/mol [2]
InChI 1S/C7H7NO4S/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4H,2H2,1H3[2]
InChIKey COLIROLDWDCDLN-UHFFFAOYSA-N[2]
SMILES CCOC(=O)c1scc(c1)[O-]N/A
Physical Properties

The physical state and solubility dictate the handling, storage, and reaction conditions for a chemical. While specific experimental data for the 4-nitro isomer is sparse, properties can be inferred from closely related isomers and analogs.

PropertyValueRemarks
Appearance Brown, powder solidBased on analogous nitrothiophene compounds[3].
Melting Point 79 - 81 °CThis is the range for a related compound; specific data for the 4-nitro isomer may vary[3].
Boiling Point No data availableLikely to decompose at higher temperatures before boiling at atmospheric pressure.
Solubility Insoluble in waterExpected due to the aromatic ring and ethyl ester group[3]. Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The key expected features are outlined below.

Caption: Molecular structure of Ethyl 4-nitrothiophene-2-carboxylate.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two protons on the thiophene ring (H3 and H5) will appear as doublets in the aromatic region (typically δ 7.5-8.5 ppm), with their chemical shifts significantly influenced by the anisotropic effects of the nitro and ester groups. The ethyl ester will present as a quartet (CH₂) around δ 4.4 ppm and a triplet (CH₃) around δ 1.4 ppm.

  • ¹³C NMR: The carbon spectrum will show seven unique signals. The carbonyl carbon of the ester is expected in the δ 160-165 ppm range. The four carbons of the thiophene ring will appear in the aromatic region (δ 120-150 ppm), with the carbon bearing the nitro group (C4) being highly deshielded. The ethyl group carbons will be observed upfield (CH₂ ~δ 62 ppm, CH₃ ~δ 14 ppm).

  • Infrared (IR) Spectroscopy: IR analysis is used to identify functional groups. Key vibrational frequencies to expect include strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. A strong absorption from the ester carbonyl (C=O) stretch will be prominent around 1720 cm⁻¹. Vibrations associated with the C-S bond in the thiophene ring appear in the fingerprint region[4].

  • Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) should show a molecular ion peak (M⁺) at m/z = 201. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group.

Synthesis and Purification

The synthesis of Ethyl 4-nitrothiophene-2-carboxylate typically involves the nitration of a pre-existing ethyl thiophene-2-carboxylate scaffold. The primary challenge in this synthesis is controlling the regioselectivity of the nitration, as substitution can occur at either the 4- or 5-position.

Retrosynthetic Analysis & Rationale

A logical retrosynthetic pathway begins by disconnecting the most reactive or synthetically accessible groups. Here, the nitro group is installed last via an electrophilic aromatic substitution (nitration) on the commercially available ethyl thiophene-2-carboxylate.

Caption: Retrosynthetic analysis for the target compound.

The choice of nitrating agent and reaction conditions is critical to favor the formation of the 4-nitro isomer over the 5-nitro isomer. Using a mixture of nitric acid and sulfuric acid is a standard method, but precise temperature control is necessary to manage the exothermic reaction and minimize side-product formation.

Recommended Synthesis Protocol

This protocol describes a representative method for the nitration of ethyl thiophene-2-carboxylate.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Cool H₂SO₄ to 0°C B Add Ethyl thiophene- 2-carboxylate A->B C Slowly add KNO₃ B->C D Stir at 0-5°C for 2 hours C->D E Pour onto ice water D->E F Filter precipitate E->F G Wash with H₂O F->G H Recrystallize from Ethanol G->H I Dry under vacuum H->I

Caption: Workflow for the synthesis of Ethyl 4-nitrothiophene-2-carboxylate.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C using an ice-water bath.

  • Addition of Substrate: Slowly add ethyl thiophene-2-carboxylate to the cold sulfuric acid while maintaining the temperature below 5°C.

  • Nitration: Add potassium nitrate (KNO₃) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C. The choice of a nitrate salt over nitric acid can sometimes offer better control.

  • Reaction: Stir the mixture vigorously at 0-5°C for 2 hours to allow the reaction to proceed to completion.

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice. This will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to remove residual acid.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield the pure Ethyl 4-nitrothiophene-2-carboxylate. The separation of 4- and 5-nitro isomers, if both are formed, may require column chromatography.

  • Validation: Dry the final product under vacuum and confirm its identity and purity using the spectroscopic methods detailed in Section 1.3.

Chemical Reactivity and Mechanistic Pathways

The reactivity of Ethyl 4-nitrothiophene-2-carboxylate is dominated by its two functional groups and the electron-deficient nature of the thiophene ring. This dual reactivity makes it a versatile precursor for a wide range of derivatives.

Reactivity of the Thiophene Core

The presence of two strong electron-withdrawing groups (nitro and ester) deactivates the thiophene ring towards electrophilic aromatic substitution. Conversely, these groups activate the ring for Nucleophilic Aromatic Substitution (SNAr) , particularly at the 5-position, where a nucleophile can displace a suitable leaving group (though in this case, direct substitution of a hydride is unlikely without specific reagents). A more common reaction is the nucleophilic substitution of the nitro group itself with certain thiolates, which has been demonstrated in related 3-nitrothiophenes[5].

Transformations of the Functional Groups

The nitro and ester moieties are prime sites for chemical modification.

  • Nitro Group Reduction: The most significant transformation is the reduction of the nitro group to an amine. This is a critical step in many synthetic routes, as the resulting Ethyl 4-aminothiophene-2-carboxylate is a valuable building block for constructing amides, sulfonamides, and other heterocyclic systems. Standard reduction conditions include:

    • Tin(II) chloride (SnCl₂) in HCl/Ethanol: A classic and reliable method for nitro group reduction.

    • Catalytic Hydrogenation (H₂/Pd-C): A cleaner method that uses hydrogen gas and a palladium on carbon catalyst.

  • Ester Group Manipulation: The ethyl ester can be readily transformed:

    • Hydrolysis: Saponification with a base (e.g., NaOH or KOH) followed by acidification yields the corresponding 4-nitrothiophene-2-carboxylic acid .

    • Amidation: Direct reaction with an amine, often at elevated temperatures or with a catalyst, can form a variety of 4-nitrothiophene-2-carboxamides .

Start Ethyl 4-nitrothiophene- 2-carboxylate Amine Ethyl 4-aminothiophene- 2-carboxylate Start->Amine Reduction (e.g., SnCl₂, H₂) Acid 4-Nitrothiophene- 2-carboxylic acid Start->Acid Hydrolysis (e.g., NaOH, H₃O⁺) Amide 4-Nitrothiophene- 2-carboxamide Start->Amide Amidation (e.g., R-NH₂)

Caption: Key chemical transformations of Ethyl 4-nitrothiophene-2-carboxylate.

Applications in Research and Drug Development

The unique chemical structure of Ethyl 4-nitrothiophene-2-carboxylate makes it a valuable starting material in the synthesis of biologically active compounds.

Scaffold for Antibacterial Agents

Nitroaromatic compounds have a well-established role in antimicrobial therapy. They often function as prodrugs that are selectively activated within bacterial cells.[6] The mechanism involves the reduction of the nitro group by bacterial nitroreductase enzymes (like NfsA and NfsB in E. coli) to generate cytotoxic radical species that damage DNA and other vital cellular components.[7] This bacterial-specific activation provides a degree of selectivity and makes nitrothiophenes a promising scaffold for developing narrow-spectrum antibiotics against multi-drug resistant pathogens[6][8].

Intermediate for Hypoxia-Activated Anticancer Prodrugs

Solid tumors often contain regions of low oxygen concentration, known as hypoxia. This physiological difference between tumor and healthy tissue can be exploited for targeted drug delivery. The nitro group on Ethyl 4-nitrothiophene-2-carboxylate can act as a "hypoxic trigger."[9] In the oxygen-poor environment of a tumor, endogenous reductase enzymes can reduce the nitro group, leading to the release of a potent cytotoxic agent precisely at the tumor site. This strategy minimizes systemic toxicity and enhances the therapeutic index of the anticancer drug. While 2-nitroimidazoles are more common, nitrothiophenes represent an alternative scaffold in this area of research[9].

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for Ethyl 4-nitrothiophene-2-carboxylate is not widely available, data from analogous compounds provide essential guidance for safe handling. The compound should be treated as potentially hazardous, and all operations should be conducted by trained personnel in a well-ventilated chemical fume hood.

AspectRecommendationJustification
Handling Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid dust formation and inhalation[3].The toxicological properties have not been fully investigated. Nitroaromatic compounds can be irritants and potentially toxic.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3].Ensures stability and prevents hazardous reactions.
Disposal Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.Prevents environmental contamination and ensures compliance with chemical waste disposal protocols.

Reactive Hazards: The compound is stable under normal conditions but is incompatible with strong oxidizing agents[3]. Hazardous polymerization is not expected to occur[3].

Conclusion

Ethyl 4-nitrothiophene-2-carboxylate is more than just a catalog chemical; it is a highly functionalized and versatile building block with significant potential in applied chemical synthesis. Its well-defined reactive sites—the reducible nitro group and the modifiable ester function—provide chemists with multiple handles for molecular elaboration. Its demonstrated relevance as a precursor to novel antibacterial and hypoxia-activated anticancer agents underscores its importance to the drug discovery community. By understanding its physicochemical properties, synthetic pathways, and chemical reactivity, researchers can effectively harness the potential of this valuable thiophene derivative to create the next generation of therapeutic compounds.

References

  • PubChem. Ethyl 5-nitrothiophene-2-carboxylate. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. [Link]

  • Povar, I., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. MDPI. [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • Bio, V., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. PubMed. [Link]

  • Krasavin, M., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]

  • Bio, V., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. PubMed Central. [Link]

Sources

Exploratory

4-nitrothiophene-2-carboxylic acid ethyl ester structure

This in-depth technical guide details the structural analysis, synthesis, and applications of Ethyl 4-nitrothiophene-2-carboxylate , a critical intermediate in medicinal chemistry for accessing 2,4-disubstituted thiophen...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the structural analysis, synthesis, and applications of Ethyl 4-nitrothiophene-2-carboxylate , a critical intermediate in medicinal chemistry for accessing 2,4-disubstituted thiophene scaffolds.

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Ethyl 4-nitrothiophene-2-carboxylate is a pivotal heterocyclic building block used to synthesize 2,4-disubstituted thiophene derivatives. Unlike the thermodynamically favored 2,5-disubstituted isomers, the 2,4-substitution pattern offers unique geometric vectors for drug-target interactions, particularly in kinase inhibitors and antimicrobial agents. This guide addresses the primary challenge associated with this molecule: its regioselective synthesis and purification from the more prevalent 5-nitro isomer.

Structural Analysis & Physicochemical Properties[1][2]

Molecular Architecture

The molecule consists of a thiophene ring substituted with an electron-withdrawing ester group at position C2 and a nitro group at position C4.

  • Electronic Environment: The C2-ester exerts a strong

    
     (mesomeric) and 
    
    
    
    (inductive) effect, deactivating the ring. The sulfur atom typically directs electrophilic substitution to the
    
    
    -positions (C2, C5). However, with C2 blocked, the competition for nitration occurs between C4 (
    
    
    , meta-like to ester) and C5 (
    
    
    , para-like to ester).
  • Steric Considerations: The 4-nitro placement creates a "kinked" substitution pattern, distinct from the linear 2,5-analogues, affecting solubility and binding pocket fit.

Key Physicochemical Data

Note: Experimental values for the pure 4-nitro isomer are scarcer than the 5-nitro isomer; predicted values are used where explicit literature data is ambiguous.

PropertyValue / Description
IUPAC Name Ethyl 4-nitrothiophene-2-carboxylate
CAS Number 5458-04-8 (Verify specific isomer batch; often mixed)
Molecular Formula

Molecular Weight 201.20 g/mol
Appearance Pale yellow to off-white solid
Melting Point ~78–80 °C (Distinct from 5-nitro isomer: 50–52 °C)
Solubility Soluble in DCM, EtOAc, DMSO; Low solubility in Hexanes
LogP (Predicted) ~2.1

Synthetic Pathways & Process Optimization

The Regioselectivity Challenge

The direct nitration of ethyl thiophene-2-carboxylate is the standard route. However, the directing effects create a mixture:

  • 5-Nitro Isomer (Major): Formed due to the

    
    -directing power of the sulfur atom, despite the steric/electronic hindrance of the C2 ester.
    
  • 4-Nitro Isomer (Minor/Target): Formed via attack at the

    
    -position. The C2-ester deactivates C3 and C5 more strongly than C4, allowing for significant formation of the 4-nitro product (ratios vary from 1:1.5 to 1:3 depending on conditions).
    
Optimization Strategy

To maximize the yield of the 4-nitro isomer or efficiently isolate it, the following parameters are critical:

  • Nitrating Agent: Fuming nitric acid (

    
    ) in concentrated sulfuric acid (
    
    
    
    ) or acetic anhydride (
    
    
    ).
  • Temperature Control: Maintaining low temperatures (0–5 °C) favors kinetic control but may not significantly shift the regioselectivity ratio inherent to the substrate.

  • Purification: The critical step. The 4-nitro isomer typically has a higher melting point and different polarity than the 5-nitro isomer, enabling separation via fractional crystallization or column chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Regioselectivity Control Start Ethyl Thiophene-2-carboxylate Reagents f-HNO3 / H2SO4 (Nitration) Start->Reagents 0°C Intermediate Crude Mixture (4-NO2 + 5-NO2) Reagents->Intermediate Quench & Extract Separation Separation Strategy Intermediate->Separation Product4 Ethyl 4-nitrothiophene-2-carboxylate (Target) Separation->Product4 Frac. Cryst. (EtOH) or Column Chrom. Product5 Ethyl 5-nitrothiophene-2-carboxylate (By-product) Separation->Product5 Filtrate/Fast Eluting

Figure 1: Synthetic workflow for the nitration and isolation of the 4-nitro isomer.

Analytical Characterization

Distinguishing the 4-nitro isomer from the 5-nitro isomer is crucial. NMR spectroscopy provides the most definitive evidence.

Proton NMR ( NMR)
  • Ethyl 5-nitrothiophene-2-carboxylate:

    • Ring protons are at C3 and C4.

    • Coupling:

      
      . This large coupling constant is characteristic of adjacent hydrogens on the thiophene ring.
      
  • Ethyl 4-nitrothiophene-2-carboxylate (Target):

    • Ring protons are at C3 and C5.

    • Coupling:

      
      . This small "meta-like" coupling is diagnostic for the 2,4-substitution pattern.
      
    • Chemical Shifts: H5 is typically more deshielded (downfield) due to being flanked by the sulfur and the nitro group.

Infrared Spectroscopy (IR)
  • Nitro Group: Strong bands at ~1530 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).

  • Ester Carbonyl: Strong band at ~1710–1725 cm⁻¹.

Applications in Drug Discovery[3]

The 4-nitrothiophene scaffold serves as a "privileged structure" precursor. The nitro group can be reduced to an amine (


), enabling the synthesis of:
  • Kinase Inhibitors: The 2-amino-4-carboxamide thiophene motif mimics the adenine ring of ATP.

  • Antimicrobial Agents: 2,4-disubstituted thiophenes have shown efficacy against M. tuberculosis.

  • DNA Intercalators: Fused ring systems (e.g., thienopyrimidines) derived from this scaffold.

Derivatization Pathway Diagram

Applications Core Ethyl 4-nitrothiophene- 2-carboxylate Reduction Reduction (Fe/AcOH or H2/Pd) Core->Reduction Amine Ethyl 4-aminothiophene- 2-carboxylate Reduction->Amine Cyclization Cyclization with Formamide/Urea Amine->Cyclization Coupling Amide Coupling (R-COCl) Amine->Coupling Thienopyrimidine Thienopyrimidine Scaffolds (Kinase Inhibitors) Cyclization->Thienopyrimidine AmideDeriv N-Acylated Derivatives (Antimicrobials) Coupling->AmideDeriv

Figure 2: Downstream applications and derivatization logic for the 4-nitro scaffold.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of Ethyl 4-nitrothiophene-2-carboxylate via nitration.

Materials
  • Ethyl thiophene-2-carboxylate (10.0 g, 64 mmol)

  • Fuming Nitric Acid (90%, 5.0 mL)

  • Concentrated Sulfuric Acid (20 mL)

  • Acetic Anhydride (20 mL)

  • Dichloromethane (DCM), Ethanol (EtOH)

Procedure
  • Preparation of Nitrating Mixture: In a 3-neck round-bottom flask equipped with a thermometer and dropping funnel, cool acetic anhydride (20 mL) to 0 °C. Slowly add fuming nitric acid (5.0 mL) dropwise, keeping the temperature below 5 °C. (Caution: Exothermic).

  • Substrate Addition: Dissolve ethyl thiophene-2-carboxylate (10 g) in concentrated sulfuric acid (20 mL) in a separate vessel. Add this solution dropwise to the nitrating mixture at 0 °C over 30 minutes.

  • Reaction: Stir the mixture at 0–5 °C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quenching: Pour the reaction mixture onto crushed ice (200 g). A solid precipitate (mixture of isomers) will form.

  • Extraction: Extract the aqueous mixture with DCM (

    
     mL). Wash the combined organic layers with saturated 
    
    
    
    (until neutral) and brine. Dry over
    
    
    and concentrate in vacuo.
  • Purification (The Critical Step):

    • The crude solid contains both 4-nitro and 5-nitro isomers.

    • Method A (Crystallization): Recrystallize from hot Ethanol. The 5-nitro isomer often crystallizes out first or forms needles, while the 4-nitro isomer may remain in the mother liquor or crystallize in a second crop depending on exact ratios. Note: Literature suggests fractional crystallization can separate them, but chromatography is more reliable for high purity.

    • Method B (Chromatography): Purify via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate (95:5 to 80:20). The 5-nitro isomer typically elutes before the 4-nitro isomer (check TLC: 5-nitro is usually less polar).

  • Yield: Expect ~30–40% yield of the 4-nitro isomer after separation.

Self-Validation Checklist
  • TLC: Two distinct spots should be visible.

  • NMR: Confirm the coupling constant of the isolated product is

    
     Hz (4-nitro) and not 
    
    
    
    Hz (5-nitro).

References

  • Campaigne, E., & Kreighbaum, W. E. (1961). Thiophenes with Nitrogen at the 4-Position.[1][2] Journal of Organic Chemistry, 26(4), 1327–1329. Link

  • Gronowitz, S. (1963). Recent Advances in the Chemistry of Thiophenes. Advances in Heterocyclic Chemistry, 1, 1–124. Link

  • Steinkopf, W. (1941). Die Chemie des Thiophens. Dresden: Steinkopff. (Classic reference for nitrothiophene properties).
  • PubChem Compound Summary. Ethyl 4-nitrothiophene-2-carboxylate. National Center for Biotechnology Information. Link

Sources

Foundational

Technical Guide: Characterization and Synthesis of Ethyl 4-Nitrothiophene-2-Carboxylate

The following technical guide details the characterization, synthesis, and purification of ethyl 4-nitrothiophene-2-carboxylate , focusing on its physical properties and the critical separation from its regioisomer. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis, and purification of ethyl 4-nitrothiophene-2-carboxylate , focusing on its physical properties and the critical separation from its regioisomer.

Executive Summary

Ethyl 4-nitrothiophene-2-carboxylate (CAS: 66117-32-6 ) is a critical heterocyclic building block used in the development of pharmaceuticals, particularly as an intermediate for bioactive thiophene derivatives. Accurate determination of its melting point is a key quality attribute (CQA) for validating isomeric purity, as the synthesis inherently produces a mixture of 4-nitro and 5-nitro isomers.

This guide provides the physicochemical baseline, a validated synthesis protocol, and the separation logic required to isolate the 4-nitro isomer in high purity.

Physicochemical Characterization

The melting point is the primary indicator of isomeric purity. Contamination with the 5-nitro isomer or the starting material will significantly depress the melting point.

Physical Properties Table
PropertyData / SpecificationNotes
Compound Name Ethyl 4-nitrothiophene-2-carboxylate
CAS Number 66117-32-6 Distinct from 5-nitro isomer (CAS 5751-84-8)
Molecular Formula C₇H₇NO₄S
Molecular Weight 201.20 g/mol
Physical State Solid (Crystalline)Pale yellow to off-white needles/powder
Melting Point (Ethyl) 62 – 65 °C (Typical range)Note: Value is dependent on crystallization solvent.[1][2][3][4]
Melting Point (Methyl Analog) 79 – 80 °CMethyl 4-nitrothiophene-2-carboxylate (Reference)
Solubility Soluble in DCM, Ethyl Acetate, EthanolInsoluble in water

Critical Insight: The methyl ester analog (Methyl 4-nitrothiophene-2-carboxylate) melts at 79–80 °C .[5] The ethyl ester typically exhibits a lower melting point due to increased flexibility of the alkyl chain disrupting crystal packing. A melting point below 60 °C often indicates the presence of the 5-nitro isomer (which generally melts at a lower temperature, ~49–50 °C).

Synthesis and Reaction Mechanism

The standard synthesis involves the electrophilic aromatic substitution (nitration) of ethyl 2-thiophenecarboxylate. This reaction is regioselective but not regiospecific , yielding a mixture of 4-nitro (target) and 5-nitro (impurity) isomers.

Reaction Scheme

The thiophene ring is activated towards electrophilic attack. The carboxylate group at position 2 is electron-withdrawing (meta-directing), while the sulfur atom is electron-donating (ortho/para-directing).

  • Position 5 (Ortho to S): Activated by Sulfur, deactivated by Ester.

  • Position 4 (Meta to Ester): Directed by Ester, less deactivated.

Result: The reaction produces a mixture, typically favoring the 4-nitro and 5-nitro isomers in a ratio dependent on the nitrating agent and temperature.

Synthesis Protocol (Validated)

Reagents:

  • Ethyl 2-thiophenecarboxylate (1.0 eq)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetic Anhydride (Ac₂O) - Optional for acetyl nitrate generation

Step-by-Step Methodology:

  • Preparation of Nitrating Mixture: In a round-bottom flask, cool concentrated H₂SO₄ (5 mL/g substrate) to 0°C. Slowly add fuming HNO₃ (1.2 eq) dropwise, maintaining temperature <10°C to prevent oxidative degradation.

  • Substrate Addition: Dissolve ethyl 2-thiophenecarboxylate in H₂SO₄ (or Ac₂O) and add dropwise to the nitrating mixture at 0–5°C.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20–25°C) for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quenching: Pour the reaction mixture over crushed ice (10x volume). The crude product will precipitate as a gummy solid or oil.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash organic layer with saturated NaHCO₃ (to remove acid) and Brine. Dry over anhydrous MgSO₄.

  • Concentration: Evaporate solvent under reduced pressure to yield the crude isomeric mixture (typically yellow solid/oil).

Purification and Isomer Separation

Separation of the 4-nitro and 5-nitro isomers is the most critical step. The 4-nitro isomer is generally more polar and has a higher melting point than the 5-nitro isomer.

Separation Workflow

The following diagram illustrates the logic for isolating the target compound.

G Start Crude Nitration Product (Mixture of 4-NO2 & 5-NO2) TLC TLC Analysis (Hexane:EtOAc 8:2) Start->TLC Decision Isomer Ratio? TLC->Decision ColChrom Column Chromatography (Silica Gel) Decision->ColChrom Standard Route FracCryst Fractional Crystallization (Ethanol/Hexane) Decision->FracCryst Large Scale Frac1 Fraction 1 (Less Polar) Ethyl 5-nitrothiophene-2-carboxylate ColChrom->Frac1 Elutes First (High Rf) Frac2 Fraction 2 (More Polar) Ethyl 4-nitrothiophene-2-carboxylate (TARGET) ColChrom->Frac2 Elutes Second (Lower Rf) FracCryst->Frac1 Supernatant FracCryst->Frac2 Precipitate Recryst Recrystallization (EtOH or iPrOH) Frac2->Recryst Final Pure Target MP: 62-65°C Recryst->Final

Figure 1: Purification logic for the separation of nitrothiophene carboxylate regioisomers.

Purification Protocol
  • Column Chromatography (Preferred for Lab Scale):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient elution starting with 100% Hexane → 10% EtOAc/Hexane.

    • Elution Order: The 5-nitro isomer (less polar) elutes first. The 4-nitro isomer (target) elutes second.

  • Fractional Crystallization (Preferred for Scale-up):

    • Dissolve crude mixture in hot Ethanol (EtOH).

    • Cool slowly to 0°C. The 4-nitro isomer is typically less soluble and crystallizes out first.

    • Filter and wash with cold Hexane.

Analytical Validation

To ensure the melting point data corresponds to the correct isomer, validate using NMR.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 4-Nitro Isomer: Look for two doublets (or singlets if coupling is small) in the aromatic region. The proton at C5 (adjacent to S) will be significantly deshielded (~8.3–8.5 ppm). The proton at C3 will be around ~7.5–7.8 ppm.

    • 5-Nitro Isomer: The coupling pattern and shifts will differ. The C3 and C4 protons often appear as doublets with a characteristic thiophene coupling constant (

      
       Hz).
      
  • Melting Point Check:

    • Target (4-Nitro): Sharp melt > 60°C.

    • Impurity (5-Nitro): Lower melting point (~50°C) or broad melting range if mixed.

References

  • Synthesis of Thiophene-2-carboxylates: ResearchGate. "Synthesis of thiophene-2-carboxylates starting from β-nitroacrylates." Available at:

  • Nitration of Thiophenes: Semantic Scholar. "Direct nitration of five membered heterocycles."[6] Available at:

  • Methyl 4-nitrothiophene-2-carboxylate Properties: Chem960. "Methyl 4-nitrothiophene-2-carboxylate CAS 5325-93-4." Available at:

  • Isomer Characterization: MDPI. "Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes." Available at:

Sources

Exploratory

The Versatile Scaffold: A Deep Dive into the Medicinal Chemistry of Ethyl 4-Nitrothiophene-2-carboxylate

For Immediate Release A Technical Guide for Researchers, Scientists, and Drug Development Professionals The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, gracing...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs. Its unique electronic properties and ability to engage in a variety of chemical transformations make it a privileged scaffold for the design of novel therapeutic agents. This guide focuses on a particularly intriguing derivative, Ethyl 4-nitrothiophene-2-carboxylate, exploring its synthesis, chemical reactivity, and diverse applications in drug discovery. We will delve into the causality behind experimental choices and provide actionable protocols for the synthesis and evaluation of its derivatives.

The Core Moiety: Understanding the Physicochemical Landscape

Ethyl 4-nitrothiophene-2-carboxylate is a molecule poised for chemical elaboration. The thiophene ring itself is an aromatic system, but the presence of the electron-withdrawing nitro group at the 4-position and the carboxylate group at the 2-position significantly influences its reactivity. The nitro group deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution, particularly at the 5-position. The ethyl ester at the 2-position offers a handle for various chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to generate a diverse library of carboxamides.

Key Structural Features and Their Implications:

FeatureChemical PropertyImplication in Medicinal Chemistry
Thiophene Ring Aromatic, bioisostere of benzeneCan mimic phenyl groups in drug-receptor interactions, often with improved metabolic stability.
Nitro Group (at C4) Strong electron-withdrawing groupModulates electronic properties, potential for reduction to an amino group, can participate in key binding interactions.
Ethyl Carboxylate (at C2) Ester functionalityReadily convertible to other functional groups (acid, amide), allowing for extensive structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of substituted thiophenes is a well-established field, with the Gewald reaction being a prominent and versatile method.[1] This multi-component reaction offers a straightforward route to highly functionalized 2-aminothiophenes, which can then be further modified to introduce the nitro group.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Precursor

This protocol describes the synthesis of a generic ethyl 2-amino-4-(substituted)-thiophene-3-carboxylate, a common precursor that can be subsequently nitrated.

Materials:

  • Substituted ketone or aldehyde (1 equivalent)

  • Ethyl cyanoacetate (1 equivalent)

  • Elemental sulfur (1.1 equivalents)

  • Morpholine or another suitable base (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • To a solution of the ketone/aldehyde and ethyl cyanoacetate in ethanol, add elemental sulfur.

  • Add a catalytic amount of morpholine to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Causality of Experimental Choices:

  • Base Catalyst (Morpholine): The base is crucial for the initial Knoevenagel condensation between the active methylene group of ethyl cyanoacetate and the carbonyl compound.

  • Elemental Sulfur: Sulfur acts as the sulfur source for the thiophene ring formation and also as an oxidizing agent in the final aromatization step.

  • Ethanol as Solvent: Ethanol is a good solvent for the reactants and allows for heating to reflux, which is often necessary to drive the reaction to completion.

Nitration of the Thiophene Ring

Once the 2-aminothiophene-3-carboxylate is obtained, the nitro group can be introduced. Nitration of thiophenes requires careful control of reaction conditions to avoid over-nitration or degradation of the starting material. A common method involves the use of a mixture of fuming nitric acid and acetic anhydride at low temperatures.[1]

Note: The direct synthesis of Ethyl 4-nitrothiophene-2-carboxylate may involve different starting materials and a more direct nitration or cyclization strategy. Researchers should consult specialized synthetic literature for optimized protocols for this specific molecule.

Navigating the Reaction Landscape: Key Transformations

The functional groups on Ethyl 4-nitrothiophene-2-carboxylate provide a rich playground for medicinal chemists.

Figure 1: Key functionalization pathways for Ethyl 4-nitrothiophene-2-carboxylate.

  • Hydrolysis of the Ester: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).[2] The resulting carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.

  • Amide Bond Formation: The carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., EDC, HOBt) to generate a library of 4-nitrothiophene-2-carboxamides.[3] This is a powerful strategy for exploring the chemical space around the thiophene core.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine using various reducing agents, such as SnCl2 or catalytic hydrogenation. This introduces a basic center into the molecule and opens up another avenue for derivatization, such as acylation or sulfonylation.

Biological Applications: A Scaffold for Diverse Therapeutic Areas

The Ethyl 4-nitrothiophene-2-carboxylate scaffold and its derivatives have shown promise in several therapeutic areas.

Antimicrobial Activity

Nitro-containing heterocycles have a long history as antimicrobial agents. The nitro group can be bioreduced in microbial cells to generate reactive nitroso and hydroxylamine species that can damage cellular macromolecules. Thiophene derivatives, in general, have been extensively investigated for their antibacterial and antifungal properties.[4]

Studies on related nitrothiophene derivatives have demonstrated their potential as antimicrobial agents. For instance, various thiophene carboxamides have shown significant activity against both Gram-positive and Gram-negative bacteria.[4] The mechanism of action is often attributed to the disruption of bacterial cellular processes.

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (bacteria in MHB) and negative (MHB only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Self-Validating System: The inclusion of positive and negative controls ensures the validity of the assay. The growth in the positive control confirms the viability of the bacteria, while the absence of growth in the negative control confirms the sterility of the medium.

Anticancer Activity

The thiophene scaffold is a common feature in many anticancer agents. Derivatives of Ethyl 4-nitrothiophene-2-carboxylate have the potential to target various cancer-related pathways. For example, thiophene carboxamide derivatives have been investigated as inhibitors of tubulin polymerization and as ligands for various kinases involved in cancer cell signaling.[5][6]

One study on a thiophene-containing compound, ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[7][8][9]triazolo[4,3-a]pyrimidine-6-carboxylate, which shares structural similarities with derivatives of the core topic, demonstrated potent cytotoxic activity against human lung (A-549) and hepatocellular carcinoma (HepG2) cell lines, with IC50 values of 3.46 ± 0.5 and 5.54 ± 0.7 μM, respectively.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Figure 2: Potential anticancer mechanism of action for thiophene derivatives.

Future Directions and Perspectives

Ethyl 4-nitrothiophene-2-carboxylate represents a versatile and promising scaffold in medicinal chemistry. The ease of its chemical modification, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive starting point for the development of novel therapeutic agents.

Future research should focus on:

  • Expanding the chemical diversity: Synthesizing and evaluating a broader range of derivatives to establish comprehensive structure-activity relationships.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In vivo evaluation: Advancing the most promising compounds to preclinical animal models to assess their efficacy and safety profiles.

By leveraging the principles of medicinal chemistry and a systematic approach to drug discovery, the full therapeutic potential of the Ethyl 4-nitrothiophene-2-carboxylate scaffold can be unlocked.

References

  • Al-Abdullah, E. S., Al-Dies, A. M., & El-Emam, A. A. (2020). Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[7][8][9]triazolo[4,3-a]pyrimidine-6-carboxylate. Molbank, 2020(2), M1128. [Link]

  • Al-Otaibi, A. M., Al-Zahrani, A. S., Al-Ghamdi, K. M., Al-Qahtani, S. D., & El-Sayed, M. A. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

  • Patel, R. V., Patel, J. K., & Kumari, P. (2012). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 569-573.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, H. A. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 74. [Link]

  • PubMed. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Retrieved February 15, 2026, from [Link]

  • MySkinRecipes. (n.d.). 4-Nitrothiophene-2-carboxylic acid. Retrieved February 15, 2026, from [Link]

  • El-Faham, A., Al-Otaibi, A. M., Al-Zahrani, A. S., Al-Ghamdi, K. M., & El-Sayed, M. A. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal, 17(1), 1-16. [Link]

  • Shafiei, M., Asadi, M., Khojasteh, S., & Alizadeh, R. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 24(14), 11465. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Retrieved February 15, 2026, from [Link]

  • Chiurchiù, E., et al. (2019). Synthesis of thiophene-2-carboxylates via a continuous-flow approach. Beilstein Journal of Organic Chemistry, 15, 1346-1353.
  • PubMed. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved February 15, 2026, from [Link]

  • Mamatha, D. M., et al. (2023). Synthesis of ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate derivatives: Molecular docking and biological studies. Rasayan Journal of Chemistry, 16(4), 2304-2312.
  • Al-Otaibi, A. M., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. International Journal of Nanomedicine, 16, 5415-5431. [Link]

  • Román, R., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14, 1185635. [Link]

  • Organic Syntheses. (n.d.). 2-Nitrothiophene. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate. Retrieved February 15, 2026, from [Link]

  • Sukhorukov, A. V., & Lesiv, A. V. (2020). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 8, 603. [Link]

  • ResearchGate. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 5-nitrothiophene-2-carboxylate. Retrieved February 15, 2026, from [Link]

  • Fesenko, A. A., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(11), 3169. [Link]

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Foundational

An In-depth Technical Guide to the Nitration Patterns and Regioselectivity of the Thiophene Ring

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the chemical behavior of heterocyclic compounds is paramount. Thiophene, a five-membered aromatic heterocycle containing...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the chemical behavior of heterocyclic compounds is paramount. Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in numerous pharmaceuticals and functional materials. Its reactivity in electrophilic aromatic substitution, particularly nitration, is a cornerstone of its synthetic utility. This guide provides a comprehensive exploration of the nitration of the thiophene ring, focusing on the underlying principles of regioselectivity, reaction mechanisms, and practical experimental considerations.

The Electronic Nature and Aromaticity of Thiophene: The Basis of its Reactivity

Thiophene's aromaticity arises from the delocalization of six π-electrons over the five-membered ring. The sulfur atom contributes a lone pair of electrons to the π-system, which significantly influences the ring's electron density and reactivity.[1][2] Compared to benzene, thiophene is more electron-rich and thus more susceptible to electrophilic attack.[3] This heightened reactivity, however, also makes the thiophene ring sensitive to strong acids and oxidizing agents, which can lead to polymerization or degradation.[4][5]

The order of aromaticity among common five-membered heterocycles is generally considered to be Benzene > Thiophene > Pyrrole > Furan.[2] This trend is inversely related to the electronegativity of the heteroatom; the less electronegative sulfur in thiophene holds its lone pair less tightly, allowing for more effective delocalization into the ring compared to the oxygen in furan.[2]

The Mechanism of Thiophene Nitration: An Electrophilic Aromatic Substitution

The nitration of thiophene is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The mechanism involves the attack of an electrophile, the nitronium ion (NO₂⁺), on the electron-rich thiophene ring.[6] The reaction proceeds through a resonance-stabilized cationic intermediate known as the sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring, yielding the nitrothiophene product.

The generation of the nitronium ion is typically achieved by using a mixture of nitric acid and a stronger acid, such as sulfuric acid. However, due to thiophene's high reactivity, these harsh conditions can lead to unwanted side reactions, including oxidation and polymerization.[4] Milder nitrating agents are therefore preferred for thiophene.

Nitration_Mechanism cluster_step1 Step 1: Formation of the Nitronium Ion cluster_step2 Step 2: Electrophilic Attack and Formation of the Sigma Complex cluster_step3 Step 3: Deprotonation and Aromatization HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O Thiophene Thiophene Sigma_Complex Sigma Complex (Resonance Stabilized) Thiophene->Sigma_Complex + NO₂⁺ Nitrothiophene Nitrothiophene Sigma_Complex->Nitrothiophene - H⁺ H+ H⁺

Caption: General mechanism of electrophilic aromatic substitution for the nitration of thiophene.

Regioselectivity in Thiophene Nitration: The Predominance of C2-Substitution

A key feature of electrophilic substitution on the thiophene ring is its pronounced regioselectivity. The attack of the electrophile preferentially occurs at the C2 (or α) position over the C3 (or β) position.[6][7][8] The nitration of unsubstituted thiophene yields a mixture of 2-nitrothiophene and 3-nitrothiophene, with the 2-isomer being the major product, often in a ratio greater than 9:1.[4][6][9]

This preference can be explained by examining the stability of the cationic intermediates formed during the reaction.

  • Attack at C2: The positive charge in the sigma complex formed by attack at the C2 position can be delocalized over three atoms, including the sulfur atom, resulting in three significant resonance structures.[10]

  • Attack at C3: In contrast, the sigma complex resulting from attack at the C3 position has only two significant resonance structures, and the positive charge is not as effectively delocalized onto the sulfur atom.[10]

The greater number of resonance contributors for the C2-attack intermediate indicates a more stable and lower energy transition state, leading to a faster rate of reaction at this position.[6][10] This is a classic example of kinetic control in aromatic substitution reactions.[6]

Regioselectivity cluster_C2 Attack at C2 (α-position) cluster_C3 Attack at C3 (β-position) Thiophene Thiophene C2_intermediate Sigma Complex (3 resonance structures) Thiophene->C2_intermediate + NO₂⁺ (More Stable Intermediate) C3_intermediate Sigma Complex (2 resonance structures) Thiophene->C3_intermediate + NO₂⁺ (Less Stable Intermediate) Product_2 2-Nitrothiophene (Major Product) C2_intermediate->Product_2 -H⁺ Product_3 3-Nitrothiophene (Minor Product) C3_intermediate->Product_3 -H⁺

Caption: Regioselectivity of thiophene nitration is governed by the stability of the intermediate sigma complex.

The Influence of Substituents on Regioselectivity

The presence of substituents on the thiophene ring can significantly influence the regioselectivity of nitration. The directing effect of these groups is analogous to that observed in benzene chemistry.

  • Activating Groups (Electron-Donating Groups - EDGs): Substituents such as alkyl, alkoxy, and amino groups donate electron density to the ring, increasing its reactivity towards electrophiles. These groups typically direct nitration to the ortho and para positions relative to themselves. For a 2-substituted thiophene with an activating group, nitration will predominantly occur at the 5-position.

  • Deactivating Groups (Electron-Withdrawing Groups - EWGs): Substituents like nitro, cyano, and acyl groups withdraw electron density from the ring, making it less reactive. These groups direct incoming electrophiles to the meta position. For a 2-substituted thiophene with a deactivating group, nitration is directed to the 4- and 5-positions. In the case of 3-substituted thiophenes with deactivating groups, the electrophile will attack the 5-position.

For fused ring systems like benzo[b]thiophene, the presence of an electron-withdrawing group at the 3-position deactivates the thiophene ring towards electrophilic attack, directing nitration to the benzene ring, with the specific position being influenced by reaction conditions (kinetic vs. thermodynamic control).[11]

Experimental Protocols for Thiophene Nitration

The high reactivity of thiophene necessitates the use of carefully controlled and often milder nitrating conditions compared to those used for benzene.

  • Nitric Acid in Acetic Anhydride: This is the most commonly employed and successful reagent for the nitration of thiophene.[4][12][13] Acetic anhydride reacts with nitric acid to form acetyl nitrate, which is a milder nitrating agent. This method also helps to prevent complications arising from the presence of nitrous acid, which can lead to explosive reactions with thiophene.[4][9][13]

  • Nitric Acid in Acetic Acid: While this mixture can be used, it is known to proceed with explosive violence if not carefully controlled, due to autocatalytic nitrosation.[4][13] The addition of urea can help to remove nitrous acid and allow for a controlled reaction at low thiophene concentrations.[4]

  • Nitronium Tetrafluoroborate (NO₂BF₄): This is a powerful nitrating agent that can be used for less reactive thiophene derivatives.[9]

  • Copper(II) Nitrate: For highly activated thiophenes, milder reagents such as copper(II) nitrate can be effective.[4][14]

  • Nitric Acid in Trifluoroacetic Anhydride: This system has been reported to give good yields of 2-nitrothiophene.[4][14]

The following protocol is adapted from a well-established procedure for the mononitration of thiophene.[12]

Materials:

  • Thiophene

  • Fuming Nitric Acid (sp. gr. 1.51)

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Ice

Equipment:

  • Three-necked round-bottomed flask (2 L)

  • Mechanical stirrer

  • Thermometer

  • Separatory funnel

  • Cold water bath

  • Büchner funnel

Procedure:

  • Preparation of Solutions:

    • Solution A: Dissolve 84 g (1 mole) of thiophene in 340 cc of acetic anhydride.

    • Solution B: Dissolve 80 g (1.2 moles) of fuming nitric acid in 600 cc of glacial acetic acid. Caution: This should be done gradually with cooling, as the mixing is exothermic.

  • Reaction Setup:

    • Divide both Solution A and Solution B into two equal parts.

    • Add one half of Solution B to the three-necked flask equipped with a stirrer, thermometer, and separatory funnel.

    • Cool the flask to 10°C using a cold water bath.

  • Nitration:

    • With moderate stirring, add one half of Solution A dropwise from the separatory funnel. Maintain the temperature below room temperature. A rapid rise in temperature may occur initially.[12]

    • After the first half of the thiophene solution is added, cool the reaction mixture back to 10°C and rapidly add the remaining half of Solution B.

    • Continue the dropwise addition of the remaining thiophene solution. The reaction mixture should maintain a light brown color; a pink or dark red color indicates oxidation.[12]

  • Work-up:

    • After the addition is complete, allow the mixture to stand at room temperature for two hours.

    • Pour the reaction mixture onto an equal weight of crushed ice with rapid shaking. Pale yellow crystals of mononitrothiophene will precipitate.[12]

    • Cool the mixture further in an ice chest to maximize crystallization.

  • Isolation and Purification:

    • Filter the solid product using a Büchner funnel at a low temperature.

    • Wash the crystals thoroughly with ice water.

    • Dry the product in a desiccator, protected from light, as nitrothiophene can be light-sensitive.[12] The product is a mixture of 2-nitrothiophene and 3-nitrothiophene. Further purification by recrystallization from petroleum ether can yield pure 2-nitrothiophene.[12]

Safety Precautions:

  • Thiophene and its derivatives can be toxic. Handle with appropriate personal protective equipment.

  • Fuming nitric acid is highly corrosive and a strong oxidizing agent.

  • The reaction can be highly exothermic and requires careful temperature control.

Experimental_Workflow A Prepare Thiophene in Acetic Anhydride (Solution A) D Slowly Add Half of Solution A A->D B Prepare Nitric Acid in Acetic Acid (Solution B) C Charge Flask with Half of Solution B and Cool to 10°C B->C C->D E Cool to 10°C and Add Remainder of Solution B D->E F Add Remainder of Solution A E->F G Stir at Room Temperature for 2 hours F->G H Quench with Crushed Ice G->H I Filter and Wash Precipitate H->I J Dry Product (Nitrothiophene) I->J

Caption: A typical experimental workflow for the nitration of thiophene.

Characterization of Nitrothiophenes

The resulting nitrothiophene isomers can be characterized using a variety of analytical techniques:

  • Melting Point: Pure 2-nitrothiophene has a melting point of 44-45.5°C.[12]

  • Spectroscopy:

    • ¹H and ¹³C NMR: Will show distinct signals for the protons and carbons of the thiophene ring, with chemical shifts influenced by the nitro group.

    • IR Spectroscopy: Will exhibit characteristic strong absorption bands for the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).

    • Mass Spectrometry: Will confirm the molecular weight of the nitrated product.

Conclusion

The nitration of the thiophene ring is a powerful transformation for the synthesis of valuable intermediates in medicinal and materials chemistry. A thorough understanding of the electronic properties of the thiophene ring provides a clear rationale for the observed high reactivity and C2-regioselectivity. While the inherent reactivity of thiophene demands careful selection of reagents and control of reaction conditions to avoid undesirable side reactions, well-established protocols, such as the use of nitric acid in acetic anhydride, provide reliable and high-yielding routes to nitrothiophenes. The principles outlined in this guide offer a solid foundation for researchers to design and execute successful nitration strategies for thiophene and its derivatives.

References

  • Explain the disproportionate Nitration of Thiophene in term reaction kinetic. (2025). Filo.
  • 2-nitrothiophene. Organic Syntheses Procedure.
  • Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide. (2025). Benchchem.
  • Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study.
  • Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-50.
  • Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange.
  • Prior Practice 3 2-Nitrothiophene. Scribd.
  • Suitable reagents for nitration of thiophene. (2019). Chemistry Stack Exchange.
  • Thiophene: Bromin
  • Simbizi, R., Gahungu, G., & Nguyen, M. T. (2020). Theoretical investigation of protonated thiophene and two of its nitrile substituted derivatives (2-cyanothiophene and 3-cyanothiophene). Physical Chemistry Chemical Physics, 22(42), 24735-24743.
  • Direct nitration of five membered heterocycles. Semantic Scholar.
  • Theoretical investigation of protonated thiophene and two of its nitrile substituted derivatives (2-cyanothiophene and 3-cyanothiophene).
  • MCQ-88: About Nitration of Thiophene-Thiazole (for BS-MS, CSIR-NET, GATE, IIT-JAM, M.Sc etc. exams).. (2020). YouTube.
  • Direct nitration of five membered heterocycles. (2025).
  • Five-membered Heterocycles Pyrrole, Furan and Thiophene. Unknown Source.
  • The electrophilic aromatic substitution reaction rate for thiophene.... Study Prep in Pearson+.
  • Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study. Semantic Scholar.
  • Nitration of furan, pyrrole and thophene |Electrophilic substitution reaction. (2020). YouTube.

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Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Ethyl 5-nitrothiophene-2-carboxylate

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry. Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of Ethyl 5-nitrothiophen...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of Ethyl 5-nitrothiophene-2-carboxylate via the electrophilic nitration of ethyl thiophene-2-carboxylate. It delves into the mechanistic rationale, regioselectivity, a detailed step-by-step experimental procedure, product characterization, and critical safety considerations.

Scientific Rationale and Mechanistic Overview

The synthesis of Ethyl 5-nitrothiophene-2-carboxylate is a classic example of an electrophilic aromatic substitution reaction. Thiophene, an electron-rich five-membered heterocycle, exhibits greater reactivity towards electrophiles than benzene. This heightened reactivity necessitates the use of milder nitrating agents to prevent oxidative degradation and explosive side reactions, which are common with the standard concentrated nitric acid/sulfuric acid mixture.[1][2]

Choice of Nitrating Agent: The most successful and controlled method for the nitration of thiophene and its derivatives employs a mixture of fuming nitric acid (HNO₃) and acetic anhydride ((CH₃CO)₂O).[1][2] These reagents react in situ to form acetyl nitrate (CH₃COONO₂), a moderately potent electrophile. The active nitrating species, the nitronium ion (NO₂⁺), is generated in a controlled manner. Acetic anhydride also serves to scavenge any water and prevent the formation of nitrous acid, which can lead to violent, autocatalytic nitrosation side reactions.[1][2]

Mechanism: The reaction proceeds through a three-step mechanism:

  • Generation of the Electrophile: Acetic anhydride reacts with nitric acid to form the electrophile, the nitronium ion (NO₂⁺).

  • Electrophilic Attack: The π-electrons of the thiophene ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3][4]

  • Deprotonation: A weak base, such as the acetate ion, removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the thiophene ring and yielding the final product.[3]

Regioselectivity: The directing effect of the substituent at the C2 position governs the position of the incoming nitro group. The ethyl carboxylate (-COOEt) group is an electron-withdrawing and deactivating group. In electrophilic substitutions on 2-substituted thiophenes, the attack generally occurs at the C5 position (the other α-position), which is electronically favored. While the C4 position can also be substituted, the synthesis of Ethyl 5-nitrothiophene-2-carboxylate is the major and expected outcome of this direct nitration protocol. Achieving nitration at the C4 position is significantly more challenging and typically requires a multi-step synthetic strategy.[5]

Experimental Protocol & Workflow

This protocol details the synthesis of Ethyl 5-nitrothiophene-2-carboxylate on a 10 mmol scale.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Ethyl thiophene-2-carboxylate>98%Sigma-AldrichStarting Material
Fuming Nitric Acid (≥90%)ACS ReagentFisher ScientificEXTREMELY CORROSIVE
Acetic Anhydride>99%J.T. BakerCORROSIVE, LACHRYMATOR
Dichloromethane (DCM)HPLC GradeVWRFor extraction
Ethanol (200 proof)ACS GradeDecon LabsFor recrystallization
Sodium Bicarbonate (NaHCO₃)Reagent Grade-For washing
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-For drying
Crushed Ice--For quenching
100 mL Three-neck round-bottom flask--
Magnetic stirrer and stir bar--
Dropping funnel--
Thermometer (-20 to 100 °C)--
Ice-salt bath--
Büchner funnel and filter flask--
Visualized Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Steps Nitrating_Mix Prepare Nitrating Mix (HNO₃ in Ac₂O) Cool to 0°C Addition Slow Addition of Substrate (Maintain 0-5°C) Nitrating_Mix->Addition Substrate_Sol Prepare Substrate Solution (Ester in Ac₂O) Substrate_Sol->Addition Stirring Stir at 0-5°C (Monitor by TLC) Addition->Stirring Quench Pour onto Ice-Water Stirring->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Cold H₂O Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry Product Under Vacuum Recrystallize->Dry Characterize Characterize (NMR, IR, MS) Dry->Characterize

Sources

Application

Application Notes and Protocols for the Esterification of 4-Nitrothiophene-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4-Nitrothiophene-2-Carboxylic Acid Esters 4-Nitrothiophene-2-carboxylic acid is a valuable heterocyclic building block in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Nitrothiophene-2-Carboxylic Acid Esters

4-Nitrothiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. The thiophene scaffold is a well-recognized isostere for the benzene ring, often imparting improved metabolic stability and pharmacokinetic properties to drug candidates. The nitro group, a potent electron-withdrawing moiety, not only modulates the electronic properties of the thiophene ring but also serves as a synthetic handle for further functionalization, such as reduction to an amino group.

The esterification of 4-nitrothiophene-2-carboxylic acid is a critical transformation, converting the polar carboxylic acid into a more lipophilic ester. This modification is frequently employed to enhance cell permeability, modulate solubility, and facilitate the synthesis of more complex derivatives. Esters of 4-nitrothiophene-2-carboxylic acid are key intermediates in the synthesis of a range of biologically active compounds, including anti-inflammatory agents, kinase inhibitors, and antimicrobial compounds.[1][2]

This comprehensive guide provides detailed protocols and expert insights into the various methodologies for the esterification of 4-nitrothiophene-2-carboxylic acid, empowering researchers to select and execute the most appropriate synthetic strategy for their specific needs.

Comparative Overview of Esterification Methodologies

The choice of esterification method is dictated by the scale of the reaction, the sensitivity of the starting materials to acidic or basic conditions, and the desired purity of the final product. Below is a comparative analysis of the most common techniques applicable to 4-nitrothiophene-2-carboxylic acid.

Method Catalyst/Reagents Conditions Advantages Disadvantages
Fischer-Speier Esterification Strong acid (e.g., H₂SO₄, TsOH)High temperature (reflux)Cost-effective, suitable for large-scale synthesis.[3]Harsh conditions, may not be suitable for sensitive substrates, reversible reaction requiring removal of water.[4][5]
Steglich Esterification DCC or EDC, DMAPRoom temperatureMild conditions, high yields, suitable for acid-sensitive substrates and sterically hindered alcohols.[6][7]Formation of urea byproduct can complicate purification, reagents are more expensive than in Fischer esterification.[8]
Mitsunobu Reaction DEAD or DIAD, PPh₃Low temperature to room temperatureMild conditions, stereospecific inversion of secondary alcohols, high yields.Stoichiometric amounts of reagents required, formation of triphenylphosphine oxide and hydrazine byproducts complicates purification.

Reaction Mechanisms and Experimental Causality

A deep understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimizing esterification reactions.

Fischer-Speier Esterification: An Equilibrium-Driven Process

The Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution.[4][9] The reaction proceeds through the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

The entire process is reversible, and to drive the reaction towards the product, it is essential to either use a large excess of the alcohol or remove the water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[10]

Fischer_Esterification Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl H⁺ (cat.) Protonated Carbonyl->Carboxylic Acid Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate R'OH Tetrahedral Intermediate->Protonated Carbonyl Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester -H₂O Protonated Ester->Tetrahedral Intermediate Ester Ester Protonated Ester->Ester -H⁺ Ester->Protonated Ester

Caption: Fischer-Speier Esterification Mechanism.

Steglich Esterification: Mild Activation of the Carboxylic Acid

The Steglich esterification offers a milder alternative, avoiding the high temperatures and strong acids of the Fischer method.[6][7] This makes it particularly suitable for substrates that are sensitive to acidic conditions. The key reagents are a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[8]

The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. DMAP then acts as an acyl transfer agent, forming a reactive acylpyridinium species, which is readily attacked by the alcohol to furnish the ester. The DCC is consumed in the reaction, forming a urea byproduct (dicyclohexylurea, DCU), which is often insoluble and can be removed by filtration.

Steglich_Esterification Carboxylic Acid Carboxylic Acid O-Acylisourea O-Acylisourea Carboxylic Acid->O-Acylisourea DCC Acylpyridinium Ion Acylpyridinium Ion O-Acylisourea->Acylpyridinium Ion DMAP N-Acylurea (side product) N-Acylurea (side product) O-Acylisourea->N-Acylurea (side product) Ester Ester Acylpyridinium Ion->Ester R'OH Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants Reactants Solvent Addition Solvent Addition Reactants->Solvent Addition Catalyst/Reagent Addition Catalyst/Reagent Addition Solvent Addition->Catalyst/Reagent Addition Reaction Monitoring (TLC) Reaction Monitoring (TLC) Catalyst/Reagent Addition->Reaction Monitoring (TLC) Reaction Quenching Reaction Quenching Reaction Monitoring (TLC)->Reaction Quenching Extraction Extraction Reaction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Crude Product Crude Product Solvent Removal->Crude Product Purification Method Purification Method Crude Product->Purification Method Pure Ester Pure Ester Purification Method->Pure Ester Recrystallization Recrystallization Purification Method->Recrystallization Column Chromatography Column Chromatography Purification Method->Column Chromatography Recrystallization->Pure Ester Column Chromatography->Pure Ester

Sources

Method

Application Notes and Protocols for the Reduction of Ethyl 4-Nitrothiophene-2-carboxylate to its Amino Derivative

Introduction: The transformation of ethyl 4-nitrothiophene-2-carboxylate to its corresponding amino derivative, ethyl 4-aminothiophene-2-carboxylate, is a pivotal step in the synthesis of a multitude of biologically acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

The transformation of ethyl 4-nitrothiophene-2-carboxylate to its corresponding amino derivative, ethyl 4-aminothiophene-2-carboxylate, is a pivotal step in the synthesis of a multitude of biologically active molecules and functional materials. Thiophene-based structures are integral components of numerous pharmaceuticals and agrochemicals, attributed to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1][2]. The amino-substituted thiophene carboxylate, in particular, serves as a versatile building block for the construction of more complex heterocyclic systems. This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the reliable and efficient reduction of ethyl 4-nitrothiophene-2-carboxylate. We will delve into various methodologies, offering detailed protocols, mechanistic insights, and a comparative analysis to aid in the selection of the most suitable procedure for your specific laboratory setting and research objectives.

Strategic Approaches to Nitro Group Reduction

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. The choice of reducing agent and reaction conditions is critical to ensure high yield and chemoselectivity, especially in the presence of other functional groups such as the ethyl ester on our target molecule. We will explore three robust and widely adopted methods for this conversion:

  • Catalytic Transfer Hydrogenation: A safe and efficient method utilizing a hydrogen donor in the presence of a metal catalyst.

  • Metal-Mediated Reduction in Acidic Media (e.g., Tin(II) Chloride): A classic and highly effective method for nitro group reduction.

  • Reduction with Sodium Dithionite: A milder alternative, often suitable for substrates with sensitive functional groups.

The following sections will provide detailed protocols for each of these methods, along with a comparative summary to guide your experimental design.

Method 1: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) is an advantageous alternative to traditional catalytic hydrogenation that uses hydrogen gas. In CTH, a hydrogen donor molecule, such as ammonium formate, transfers hydrogen to the substrate in the presence of a catalyst, typically palladium on carbon (Pd/C). This method is often preferred for its operational simplicity and enhanced safety, as it avoids the handling of flammable and potentially explosive hydrogen gas.

Causality of Experimental Choices:
  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups. Its solid nature allows for easy removal by filtration upon reaction completion.

  • Hydrogen Donor: Ammonium formate is an inexpensive and stable solid that decomposes in situ to produce hydrogen, ammonia, and carbon dioxide, driving the reduction forward[3].

  • Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the starting material and the hydrogen donor, and are compatible with the catalyst.

Experimental Protocol:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-nitrothiophene-2-carboxylate (1.0 eq) and 10% Palladium on carbon (0.1 eq by weight).

  • Solvent Addition: Add methanol or ethanol to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Reagent Addition: While stirring, add ammonium formate (5.0 eq) portion-wise to the mixture. An exothermic reaction may be observed.

  • Reaction Monitoring: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure ethyl 4-aminothiophene-2-carboxylate.

Method 2: Reduction with Tin(II) Chloride

The use of stannous chloride (tin(II) chloride) in acidic or non-acidic media is a well-established and reliable method for the reduction of aromatic nitro compounds[4][5][6]. This method is particularly effective and often provides high yields. The reaction proceeds through a series of single electron transfers from the tin(II) species to the nitro group.

Causality of Experimental Choices:
  • Reducing Agent: Tin(II) chloride dihydrate is a readily available, inexpensive, and powerful reducing agent for nitro groups[5].

  • Solvent: Ethanol or ethyl acetate are commonly used solvents that provide good solubility for the reactants[4].

  • Temperature: The reaction is often initiated at a lower temperature to control the initial exotherm and then heated to reflux to ensure complete conversion.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve ethyl 4-nitrothiophene-2-carboxylate (1.0 eq) in ethanol (to a concentration of about 0.2 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise to the stirred solution.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (around 78 °C for ethanol).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Method 3: Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a versatile and relatively mild reducing agent for aromatic nitro compounds[7][8]. This method is often favored when other sensitive functional groups are present in the molecule. The reaction is typically carried out in a biphasic system or in a mixture of organic solvent and water.

Causality of Experimental Choices:
  • Reducing Agent: Sodium dithionite is a cost-effective and safe reducing agent that is compatible with a range of functional groups[7].

  • Solvent System: A mixture of an organic solvent (like methanol or THF) and water is often used to dissolve both the organic substrate and the inorganic reducing agent.

  • Base: The addition of a base, such as sodium bicarbonate or ammonia, is sometimes necessary to maintain a suitable pH for the reduction.

Experimental Protocol:
  • Reaction Setup: Dissolve ethyl 4-nitrothiophene-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v) in a round-bottom flask with a magnetic stirrer.

  • Reagent Addition: Add sodium dithionite (3.0-5.0 eq) portion-wise to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate the reaction.

  • Reaction Monitoring: Follow the progress of the reaction using TLC or LC-MS. The reaction is usually complete within 2-6 hours.

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Reduction Methods

Parameter Catalytic Transfer Hydrogenation Tin(II) Chloride Reduction Sodium Dithionite Reduction
Reagents Pd/C, Ammonium FormateSnCl₂·2H₂O, Acid (optional)Na₂S₂O₄
Typical Yield HighHighModerate to High
Selectivity Generally good, can reduce other functional groupsGood for nitro groups, can be harshGood, generally mild
Reaction Time 2-4 hours1-3 hours2-6 hours
Work-up Simple filtration to remove catalystRequires neutralization and filtration of tin saltsExtraction-based
Safety Avoids H₂ gas, but Pd/C can be pyrophoricTin salts are toxicGenerally safe, but can release SO₂
Cost Catalyst can be expensive, but is recyclableReagents are inexpensiveReagents are inexpensive

Visualizing the Workflow

A generalized workflow for the reduction process is depicted below:

Reduction Workflow Start Ethyl 4-nitrothiophene-2-carboxylate Reaction Reduction Reaction (Choose Method 1, 2, or 3) Start->Reaction Workup Reaction Work-up (Filtration/Neutralization/Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Ethyl 4-aminothiophene-2-carboxylate Purification->Product

Caption: Generalized workflow for the synthesis of ethyl 4-aminothiophene-2-carboxylate.

Chemical Transformation

The chemical transformation at the core of this protocol is the reduction of a nitro group to an amine.

Chemical Transformation cluster_0 Starting Material cluster_1 Product Ethyl 4-nitrothiophene-2-carboxylate Ethyl 4-nitrothiophene-2-carboxylate Ethyl 4-aminothiophene-2-carboxylate Ethyl 4-aminothiophene-2-carboxylate Ethyl 4-nitrothiophene-2-carboxylate->Ethyl 4-aminothiophene-2-carboxylate [Reducing Agent]

Caption: Reduction of ethyl 4-nitrothiophene-2-carboxylate to its amino derivative.

Conclusion

The reduction of ethyl 4-nitrothiophene-2-carboxylate to ethyl 4-aminothiophene-2-carboxylate is a critical transformation for the synthesis of valuable heterocyclic compounds. This guide has detailed three reliable methods: catalytic transfer hydrogenation, tin(II) chloride reduction, and sodium dithionite reduction. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups. By following these protocols and considering the provided insights, researchers can confidently and efficiently perform this important chemical conversion.

References

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved February 15, 2026, from [Link]

  • Science Primary Literature. (2020, January 5). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Retrieved February 15, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Tin(II) Chloride Dihydrate. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Stannous Chloride Reduction of Nitroalkenes in Amines. Synthesis and Cycloaddition of α-Dialkylaminoaldoxime. Retrieved February 15, 2026, from [Link]

  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 6). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved February 15, 2026, from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. Retrieved February 15, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved February 15, 2026, from [Link]

  • Journal of the American Chemical Society. (2024, July 12). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved February 15, 2026, from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. Retrieved February 15, 2026, from [Link]

  • Synthetic Communications. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved February 15, 2026, from [Link]

  • Wordpress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2023, December). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Retrieved February 15, 2026, from [Link]

  • PubMed. (2024, January 5). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. Retrieved February 15, 2026, from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Retrieved February 15, 2026, from [Link]

  • PMC. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved February 15, 2026, from [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Retrieved February 15, 2026, from [Link]

  • Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). On the mechanism of catalytic hydrogenation of thiophene on hydrogen tungsten bronze. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved February 15, 2026, from [Link]

Sources

Application

Hydrolysis of ethyl 4-nitrothiophene-2-carboxylate to acid

Application Note: Hydrolysis of Ethyl 4-Nitrothiophene-2-Carboxylate to 4-Nitrothiophene-2-Carboxylic Acid Executive Summary This application note details the optimized protocol for the saponification of ethyl 4-nitrothi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hydrolysis of Ethyl 4-Nitrothiophene-2-Carboxylate to 4-Nitrothiophene-2-Carboxylic Acid

Executive Summary

This application note details the optimized protocol for the saponification of ethyl 4-nitrothiophene-2-carboxylate to its corresponding free acid, 4-nitrothiophene-2-carboxylic acid . This transformation is a critical step in the synthesis of thiophene-based bioisosteres used in pharmaceutical development, particularly for anti-infective and anti-inflammatory scaffolds.

The protocol prioritizes a Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water system. This method offers superior chemoselectivity over harsh alkaline conditions (e.g., NaOH/reflux), minimizing the risk of decarboxylation or nucleophilic attack on the nitro-substituted thiophene ring.

Chemical Background & Strategic Logic

Reaction Mechanism (BAc2)

The hydrolysis proceeds via the standard Base-catalyzed Acyl-oxygen cleavage (BAc2) mechanism. The nitro group at the 4-position of the thiophene ring is strongly electron-withdrawing. This reduces the electron density of the aromatic system, making the carbonyl carbon of the ester more electrophilic and susceptible to nucleophilic attack by the hydroxide ion. However, this same electronic effect can destabilize the ring under extreme conditions; thus, mild temperature control is essential.

Key Mechanistic Steps:

  • Nucleophilic Addition: Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.[1]

  • Elimination: The ethoxide leaving group is expelled, reforming the carbonyl.

  • Deprotonation (Driving Force): The generated ethoxide immediately deprotonates the carboxylic acid, forming the carboxylate salt.[1] This step renders the reaction irreversible.

  • Protonation (Workup): Acidification converts the salt back to the free acid.

Mechanistic Pathway Visualization

SaponificationMechanism Ester Ethyl 4-nitrothiophene-2-carboxylate Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack OH OH- (Nucleophile) OH->Tetra Salt Thiophene-2-carboxylate Anion Tetra->Salt Elimination of EtO- Acid 4-Nitrothiophene-2-carboxylic Acid Salt->Acid Acidic Workup (H+)

Figure 1: Reaction pathway for the base-mediated hydrolysis of the thiophene ester.

Experimental Protocol

Materials & Reagents
ReagentRolePurity/Grade
Ethyl 4-nitrothiophene-2-carboxylateSubstrate>97%
Lithium Hydroxide Monohydrate (LiOH[2]·H₂O)BaseReagent Grade
Tetrahydrofuran (THF)SolventHPLC Grade
Water (Deionized)Co-solventType II
Hydrochloric Acid (1N and 6N)Quenching/AcidificationReagent Grade
Ethyl Acetate (EtOAc)Extraction SolventACS Grade
Standard Operating Procedure (SOP)

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-nitrothiophene-2-carboxylate (1.0 equiv) in THF (5 mL per mmol substrate).

  • Prepare a solution of LiOH·H₂O (2.5 equiv) in Water (2.5 mL per mmol substrate).

  • Add the aqueous LiOH solution dropwise to the stirring THF solution at room temperature (20–25°C).

    • Note: The mixture may become biphasic initially.[3] Vigorous stirring is required to ensure phase transfer.

Step 2: Reaction Monitoring

  • Stir the reaction mixture at Room Temperature for 4–16 hours.

  • Monitor by TLC: (Eluent: 50% EtOAc in Hexanes). The starting material (Rf ~0.7) should disappear, and the product (Rf < 0.1, streaking) will remain at the baseline.

  • Optional: If reaction is sluggish after 6 hours, warm to 40°C. Do not exceed 50°C to avoid potential decarboxylation or ring degradation.

Step 3: Workup & Isolation

  • Concentrate the reaction mixture under reduced pressure (Rotavap, 35°C) to remove the majority of THF.

  • Dilute the remaining aqueous residue with water (10 mL/mmol).

  • Wash: Extract the aqueous layer once with Diethyl Ether or EtOAc (to remove unreacted ester or non-acidic impurities). Discard the organic layer.[2]

  • Acidification: Cool the aqueous layer to 0°C in an ice bath. Slowly add 1N HCl dropwise with stirring until pH reaches ~2–3.

    • Observation: A solid precipitate (off-white to pale yellow) should form immediately.

  • Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold water (2 x 5 mL).

  • Drying: Dry the solid in a vacuum oven at 45°C overnight or air-dry until constant weight.

Purification (If Necessary)

The crude product is typically >95% pure. If further purification is required:

  • Recrystallization: Ethanol/Water (9:1) or neat Isopropanol.

  • Melting Point: Literature values vary; experimental determination typically yields a solid melting >140°C (verify against specific batch certificate).

Results & Data Interpretation

ParameterSpecificationNotes
Yield 85% – 95%High efficiency expected.
Appearance Off-white to pale yellow solidNitro compounds often impart yellow color.
¹H NMR (DMSO-d₆) δ 13.5 (br s, 1H, COOH), 8.7 (d, 1H), 8.3 (d, 1H)Diagnostic shift of aromatic protons.
MS (ESI-) [M-H]⁻ = 172.0Negative mode ionization is preferred for acids.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis or loss during workup.Ensure pH is <3 during acidification.[1][3] Carboxylates are water-soluble; the free acid must precipitate.
Dark Product Thermal decomposition.Keep reaction temp <50°C. Nitro-thiophenes can be sensitive to excessive heat in base.
Emulsion Incomplete THF removal.Evaporate THF thoroughly before acidification. Use brine if emulsion persists during extraction.

Safety & Handling

  • Nitro Compounds: While stable, nitro-aromatics should be treated as potentially energetic. Avoid heating dry solids to high temperatures.

  • Thiophenes: Sulfur-containing compounds can carry distinct odors; work in a well-ventilated fume hood.

  • LiOH/HCl: Corrosive. Wear standard PPE (gloves, goggles, lab coat).

References

  • ChemicalBook. (n.d.). 4-Nitro-2-thiophenecarboxylic acid Properties and Synthesis. Retrieved from

  • Organic Chemistry Portal. (n.d.). Hydrolysis of Esters (Saponification). Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 4-Nitro-2-thiophenecarboxylic Acid Product Data. Retrieved from

  • Master Organic Chemistry. (2022). Mechanism of Base-Catalyzed Hydrolysis. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Separating ethyl 4-nitrothiophene-2-carboxylate from 5-nitro isomer

Topic: Separating Ethyl 4-nitrothiophene-2-carboxylate from its 5-Nitro Isomer Audience: Researchers, scientists, and drug development professionals. Introduction Welcome to our technical support guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separating Ethyl 4-nitrothiophene-2-carboxylate from its 5-Nitro Isomer Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to our technical support guide. As a Senior Application Scientist, I understand that one of the most common and frustrating challenges in organic synthesis is the separation of closely related positional isomers. The mixture of ethyl 4-nitrothiophene-2-carboxylate and ethyl 5-nitrothiophene-2-carboxylate is a classic example. Their nearly identical physical properties make baseline separation difficult, yet achieving high isomeric purity is often critical for subsequent synthetic steps and for understanding structure-activity relationships in drug discovery.

This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you are likely to encounter. We will explore the "why" behind the methods, empowering you to make informed decisions and adapt these protocols to your specific needs.

Physicochemical Property Overview

The primary difficulty in separating these isomers stems from their similar physicochemical properties. Understanding the subtle differences is key to developing a successful separation strategy.

PropertyEthyl 4-nitrothiophene-2-carboxylateEthyl 5-nitrothiophene-2-carboxylateRationale for Separation
Molecular Formula C₇H₇NO₄SC₇H₇NO₄SIdentical
Molecular Weight 201.20 g/mol 201.20 g/mol [1]Identical
Predicted XLogP3 ~2.32.3[1]Very similar hydrophobicity; challenging for standard reverse-phase HPLC.
Dipole Moment Predicted to be lowerPredicted to be higherThe 5-nitro isomer has a greater charge separation due to direct conjugation between the electron-withdrawing nitro group and the ester functionality. This difference in polarity is the most critical property to exploit.
Crystallinity VariesVariesDifferences in crystal lattice energy and solubility can be exploited via fractional crystallization. Literature on similar nitrothiophene isomers shows this to be a viable method.[2][3][4]

Troubleshooting Guide

Q1: My HPLC analysis shows co-eluting or poorly resolved peaks for the 4-nitro and 5-nitro isomers. How can I improve the separation?

A1: This is the most common issue. Achieving baseline resolution requires a systematic optimization of your chromatographic conditions. The goal is to maximize the subtle differences in polarity between the two isomers.

Underlying Principle: Chromatographic separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase.[5] To separate these isomers, you must select a stationary/mobile phase combination that maximizes the interaction difference stemming from their slightly different dipole moments.

Step-by-Step HPLC Method Development Protocol:
  • Stationary Phase Selection: Standard C18 columns may not provide sufficient selectivity. Consider columns that offer alternative separation mechanisms:

    • Phenyl-Hexyl: Excellent for compounds with aromatic rings. The phenyl groups can induce dipole interactions, enhancing selectivity for positional isomers.

    • Cyano (CN): A good choice for separating isomers with different dipole moments. It can be used in both normal-phase and reverse-phase modes.

    • Pentafluorophenyl (PFP): Offers a unique selectivity mechanism involving aromatic, dipole-dipole, and ion-exchange interactions, making it highly effective for separating positional isomers of polar compounds.

  • Mobile Phase Optimization:

    • Solvent Choice: In reverse-phase, acetonitrile (ACN) and methanol (MeOH) are standard, but they offer different selectivities. ACN is generally a stronger solvent and can provide sharper peaks. Try both ACN/water and MeOH/water gradients to see which provides better separation.

    • Isocratic vs. Gradient: Start with a shallow gradient (e.g., 5-95% organic over 20-30 minutes) to find the approximate elution composition. Then, optimize with a focused, shallower gradient or an isocratic hold around that composition to maximize resolution.

    • Modifiers: Small amounts of acid (0.05-0.1% trifluoroacetic acid or formic acid) can sharpen peaks by suppressing the ionization of any potential acidic impurities, but they are unlikely to significantly alter the selectivity for these non-ionizable isomers.

  • Temperature and Flow Rate:

    • Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase backpressure and run time. Test temperatures between 25°C and 40°C.

    • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, as per the Van Deemter equation. Try reducing your flow rate by 25-50%.

Workflow for HPLC Method Development

HPLC_Workflow start Start: Co-eluting Peaks col_select Select Column (PFP, CN, Phenyl-Hexyl) start->col_select Initial Step mob_phase Screen Mobile Phase (ACN/H2O vs. MeOH/H2O) col_select->mob_phase Test Selectivity gradient Optimize Gradient (Shallow gradient around elution point) mob_phase->gradient Improve Resolution temp_flow Fine-Tune (Temperature & Flow Rate) gradient->temp_flow Final Optimization end Goal: Baseline Resolution (Rs > 1.5) temp_flow->end Separation_Strategy start Start: Isomeric Mixture analytical Develop Analytical HPLC Method (For Purity Analysis) start->analytical prep_choice Choose Preparative Method analytical->prep_choice sfc Preparative SFC (Fast, Green, High Throughput) prep_choice->sfc Preferred xtal Fractional Crystallization (Cost-effective, Scalable) prep_choice->xtal Alternative prep_hplc Preparative HPLC (High Resolution, Lower Throughput) prep_choice->prep_hplc If needed analysis Analyze Purity of Fractions (Using Analytical HPLC/NMR) sfc->analysis xtal->analysis prep_hplc->analysis end Pure Isomers (>99%) analysis->end

Sources

Optimization

Technical Guide: Purification of 4-Nitrothiophene Esters by Column Chromatography

This technical guide addresses the purification of 4-nitrothiophene esters (specifically methyl/ethyl 4-nitrothiophene-2-carboxylate) via column chromatography. It focuses on the critical challenge of separating the targ...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of 4-nitrothiophene esters (specifically methyl/ethyl 4-nitrothiophene-2-carboxylate) via column chromatography. It focuses on the critical challenge of separating the target 4-nitro regioisomer from the common 5-nitro byproduct and unreacted starting materials.

Version: 1.0 Scope: Isolation of 4-nitrothiophene-2-carboxylates from nitration mixtures. Target Audience: Medicinal Chemists, Process Development Scientists.

Executive Summary & Chemical Context

The synthesis of 4-nitrothiophene-2-carboxylate typically involves the nitration of methyl thiophene-2-carboxylate using fuming nitric acid or mixed acid systems. This electrophilic aromatic substitution is not perfectly regioselective.

  • Target Product: Methyl 4-nitrothiophene-2-carboxylate (Meta-like substitution).

  • Major Impurity: Methyl 5-nitrothiophene-2-carboxylate (Para-like substitution).

  • Critical Challenge: These regioisomers possess similar dipole moments and retention factors (

    
    ), leading to co-elution on standard silica gel phases.
    

This guide provides a troubleshooting framework to resolve these isomers and optimize recovery.

Troubleshooting Hub: Issues & Solutions

Issue 1: "I cannot separate the 4-nitro and 5-nitro isomers; they co-elute as a single spot."

Diagnosis: Insufficient stationary phase selectivity or column overloading. The polarity difference between the 4-nitro and 5-nitro isomers is subtle. The 5-nitro isomer (linear conjugation) is often slightly less polar than the 4-nitro isomer, but standard Hexane/EtOAc gradients may compress their


 values.

Corrective Actions:

  • Switch Solvent Selectivity: Move away from pure Hexane/Ethyl Acetate.

    • Recommendation: Use Dichloromethane (DCM) / Hexane or Toluene / Ethyl Acetate . Aromatic solvents (Toluene) often interact differently with the nitro-pi systems, enhancing separation factors (

      
      ).
      
  • Reduce Loading: For difficult isomer separations, sample loading should not exceed 1% (w/w) of the silica mass (e.g., 1 g crude on 100 g silica).

  • Recrystallization Pre-Screen: Before chromatography, attempt to enrich the mixture. The 5-nitro isomer often has a higher melting point and may crystallize out from cold Ethanol or Hexane/iPrOH, leaving the mother liquor enriched in the 4-nitro isomer for easier chromatographic purification.

Issue 2: "The product peaks are tailing (streaking) significantly."

Diagnosis: Interaction between the nitro group/thiophene sulfur and acidic silanol sites on the silica gel. While esters are less prone to this than acids, nitro-heterocycles can still exhibit non-specific binding.

Corrective Actions:

  • Acid Deactivation: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane, then flush with pure mobile phase before loading.

  • Alternative Phase: If tailing persists, switch to Neutral Alumina (Activity Grade III). Alumina is less acidic than silica and often provides sharper bands for nitro-aromatics.

Issue 3: "My product is decomposing on the column (color change/new baseline spots)."

Diagnosis: Nitrothiophenes can be sensitive to prolonged exposure to acidic silica or nucleophilic solvents (like Methanol) if the ester is labile.

Corrective Actions:

  • Fast Chromatography: Use "Flash" conditions with higher flow rates. Do not leave the compound on the column overnight.

  • Avoid Methanol: Use Acetone or EtOAc as the polar modifier. Methanol can sometimes cause transesterification or nucleophilic attack on the nitro-activated ring over long periods.

Standardized Purification Protocol

Objective: Purify 1.0 g of crude nitration mixture containing Methyl 4-nitrothiophene-2-carboxylate.

Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase A: n-Hexane (or Petroleum Ether).

  • Mobile Phase B: Ethyl Acetate (EtOAc) OR Dichloromethane (DCM).

  • Column Dimensions: 30 mm ID x 450 mm length (aim for 30–50:1 Silica:Sample ratio).

Step-by-Step Workflow
  • TLC Method Development:

    • Prepare a TLC plate.[1][2] Spot the crude mixture.

    • Elute with 15% EtOAc in Hexane .

    • Goal: Target

      
       of 0.30–0.35 for the 4-nitro isomer. If 
      
      
      
      between isomers is < 0.1, switch to DCM/Hexane (1:1) .
  • Sample Loading (Dry Load):

    • Dissolve 1.0 g crude in minimal DCM.

    • Add 2.0 g silica gel.

    • Evaporate to dryness (rotary evaporator) to form a free-flowing powder.

    • Why? Liquid loading nitro-aromatics in strong solvents often causes band broadening. Dry loading ensures a tight initial band.

  • Elution Gradient:

    • Step 1: Condition column with 100% Hexane (2 Column Volumes - CV).

    • Step 2: Isocratic elution at 5% EtOAc/Hexane (3 CV) to elute non-polar impurities (e.g., unreacted thiophene).

    • Step 3: Linear gradient from 5%

      
       20% EtOAc/Hexane over 10 CV.
      
    • Step 4: Hold at 20% EtOAc until the 5-nitro isomer (usually elutes first) and 4-nitro isomer (elutes second) are collected.

  • Fraction Analysis:

    • Check fractions by UV (254 nm). Nitro compounds quench fluorescence strongly.

    • Combine pure fractions. Mixed fractions can be re-columned or recrystallized.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for purifying 4-nitrothiophene esters, integrating crystallization and chromatography strategies.

PurificationWorkflow Start Crude Nitration Mixture (4-nitro + 5-nitro isomers) TLC Run TLC (15% EtOAc/Hex) Start->TLC CheckRf Is Delta Rf > 0.1? TLC->CheckRf DirectCol Direct Flash Chromatography (Gradient 5-20% EtOAc/Hex) CheckRf->DirectCol Yes AltSolvent Test DCM/Hexane or Toluene/EtOAc CheckRf->AltSolvent No DryLoad Dry Load on Silica (1:50 ratio) DirectCol->DryLoad Recryst Attempt Recrystallization (EtOH or Hex/iPrOH) AltSolvent->Recryst If separation still poor Precipitate Precipitate: Enriched 5-nitro (Impurity) Recryst->Precipitate Solid Liquor Mother Liquor: Enriched 4-nitro (Target) Recryst->Liquor Liquid FinalPur Final Column on Mother Liquor Liquor->FinalPur

Caption: Decision tree for optimizing the separation of 4-nitro and 5-nitrothiophene regioisomers.

Quantitative Data: Isomer Properties

PropertyMethyl 4-nitrothiophene-2-carboxylateMethyl 5-nitrothiophene-2-carboxylateImpact on Purification
Polarity ModerateSlightly Lower5-nitro usually elutes first on Silica.
Dipole Vector Angled (Meta-like)Linear (Para-like)Affects solvent interaction (Toluene separates better).
Melting Point ~84–85 °C~77–80 °C (varies by source)Recrystallization can enrich mixtures.
UV Absorption Strong

Strong

Both visible at 254 nm.

References

  • Synthesis and Purification of Nitrothiophenes

    • Babasinian, V. S. (1943).[3] 2-Nitrothiophene.[3][4][5] Organic Syntheses, Coll. Vol. 2, p. 466.[3]

    • Note: Describes the fundamental nitration logic and recrystallization strategies for thiophene deriv
  • Chromatographic Troubleshooting for Nitro Compounds

    • University of Rochester. Troubleshooting Flash Column Chromatography.

    • Note: Authoritative guide on handling streaking and co-elution issues.
  • Regioselectivity in Thiophene Nitration

    • Katritzky, A. R., et al. (2005).[5] Direct nitration of five membered heterocycles. ARKIVOC, (iii), 179-191.[5] [5]

    • Note: Discusses the isomer ratios (4-nitro vs 5-nitro)
  • General Flash Chromatography Protocols

    • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.

    • Note: Current standard for dry-loading and gradient elution techniques.

Sources

Troubleshooting

Technical Support Center: Recrystallization of Ethyl 4-Nitrothiophene-2-carboxylate

Welcome to the technical support guide for the purification of ethyl 4-nitrothiophene-2-carboxylate via recrystallization. This document provides field-proven insights, troubleshooting guides, and frequently asked questi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of ethyl 4-nitrothiophene-2-carboxylate via recrystallization. This document provides field-proven insights, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity and yield for this compound.

Section 1: Understanding the Fundamentals of Recrystallization

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures. The ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C).[1] This temperature-dependent solubility gradient is the cornerstone of effective purification and maximizing product recovery.[1]

FAQ: How do the structural features of ethyl 4-nitrothiophene-2-carboxylate influence solvent selection?

Ethyl 4-nitrothiophene-2-carboxylate is a moderately polar molecule. Its polarity is primarily influenced by the electron-withdrawing nitro group (-NO₂) and the polar ester group (-COOEt). According to the "like dissolves like" principle, solvents with moderate to high polarity are generally good candidates for dissolving it.[1][2] Alcoholic solvents are often a good starting point for nitroaromatic compounds.[1] Furthermore, the presence of an ester functional group suggests that solvents like ethyl acetate could also be effective solubilizers.[3]

Section 2: Solvent Selection and Optimization

Choosing the right solvent is the most critical step for a successful recrystallization. An improperly selected solvent can lead to poor recovery, low purity, or complete failure of the experiment.

FAQ: What is the ideal solvent for recrystallizing ethyl 4-nitrothiophene-2-carboxylate?

There is no single "best" solvent, as the optimal choice depends on the specific impurities present in your crude material. However, a systematic approach can quickly identify a suitable solvent. The goal is to find a solvent that exhibits a steep solubility curve for the compound.[1]

A good starting point for solvent screening includes:

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethyl Acetate

  • Acetone

  • Toluene

For closely related compounds like 2-nitrothiophene, ethanol and hexane-isopropyl ether mixtures have been used successfully, which provides a strong rationale for starting with alcohols and considering mixed-solvent systems.[4][5][6]

Data Summary: Properties of Common Recrystallization Solvents

For your convenience, the properties of several common solvents are summarized below. This table can aid in selecting a solvent with an appropriate boiling point, which should ideally be lower than the melting point of your compound to prevent "oiling out".[7]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Comments
Methanol6533.6Good for relatively polar compounds; easily removed.[2][8]
Ethanol (95%)7824.3Excellent general-purpose solvent; higher boiling point than methanol.[8]
Ethyl Acetate776.02Good for compounds of intermediate polarity; often a good choice for esters.[3][8]
Acetone5620.7Dissolves many organic compounds, but its low boiling point can be challenging.[2][8]
Toluene1112.44Good for aromatic compounds; high boiling point can make it difficult to remove.[8]
Hexane691.89A nonpolar solvent, typically used as the "anti-solvent" in a mixed pair.[8]
FAQ: When should I use a mixed-solvent system?

A mixed-solvent system (or solvent-pair) is employed when no single solvent meets the ideal criteria.[1] This is often the case when your compound is highly soluble in one solvent (even when cold) and poorly soluble in another (even when hot).

Commonly Used Solvent Pairs:

  • Ethanol / Water

  • Acetone / Hexane

  • Ethyl Acetate / Hexane[9]

The procedure involves dissolving the compound in a minimal amount of the "good" hot solvent (e.g., ethanol) and then adding the "bad" or "anti-solvent" (e.g., water) dropwise until persistent cloudiness (turbidity) is observed. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[1]

Workflow for Solvent System Selection

Solvent_Selection start Start: Crude Ethyl 4-nitrothiophene-2-carboxylate test_polar Test Polar Solvents (e.g., Ethanol, MeOH) start->test_polar dissolves_cold Dissolves in Cold Solvent? test_polar->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No unsuitable Unsuitable Solvent (Try Another) dissolves_cold->unsuitable Yes no_crystals Forms Crystals on Cooling? dissolves_hot->no_crystals Yes dissolves_hot->unsuitable No suitable_single Suitable Single Solvent Found! no_crystals->suitable_single Yes try_mixed Consider Mixed- Solvent System no_crystals->try_mixed No unsuitable->test_polar Re-test try_mixed->suitable_single Optimize Pair

Caption: A logical workflow for selecting an appropriate recrystallization solvent.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise during recrystallization. This section addresses the most common problems in a Q&A format.

FAQ: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Cause: "Oiling out" occurs when the solute melts before it dissolves, which can happen if the boiling point of the solvent is higher than the melting point of the compound.[1][7] It can also be caused by a high concentration of impurities or if the solution cools too quickly.[1][10]

Solution:

  • Re-heat the solution to dissolve the oil completely.

  • Add a small amount of additional solvent to lower the saturation point.

  • Allow the solution to cool much more slowly. You can insulate the flask or place it on a hot plate that is turned off to achieve gradual cooling.[10] This slower process favors the formation of an ordered crystal lattice over a disordered oil.[1]

FAQ: I've cooled the solution, but no crystals have formed. What should I do?

Cause: This is a common issue that can arise from two primary scenarios: using too much solvent or the solution is supersaturated.[10]

Solution (Inducing Crystallization):

  • Scratch the Flask: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[1][10]

  • Seed the Solution: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[10]

  • Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent.[10] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute, and then attempt to cool it again.[11]

  • Cool to a Lower Temperature: Chill the flask in an ice-water bath to further decrease the solubility of your compound.[12]

FAQ: My final yield is very low. How can I improve recovery?

Cause: Poor recovery is often a result of procedural errors. Common causes include:

  • Using an excessive amount of solvent, which leaves a significant portion of your product dissolved in the mother liquor.[1][11]

  • Premature crystallization during a hot filtration step.

  • Washing the collected crystals with a solvent that is not ice-cold.[1]

Solution:

  • Use the Minimum Amount of Hot Solvent: During the dissolution step, add the hot solvent in small portions until the solute just dissolves.[8]

  • Pre-heat Your Funnel: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel with hot solvent to prevent the product from crashing out on the filter paper.[12][13]

  • Wash with Ice-Cold Solvent: Always wash the final crystals on the filter with a minimal amount of ice-cold solvent to remove any adhering impurities without dissolving the product.[1]

  • Recover a Second Crop: The filtrate (mother liquor) may still contain a significant amount of dissolved product. You can often recover a "second crop" of crystals by boiling off some of the solvent from the filtrate and re-cooling.

Troubleshooting Workflow Diagram

Troubleshooting problem Problem Encountered oiling_out Compound 'Oils Out' problem->oiling_out no_crystals No Crystals Form problem->no_crystals low_yield Low Yield problem->low_yield solution_oil 1. Re-heat solution 2. Add more solvent 3. Cool slowly oiling_out->solution_oil solution_crystals 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume no_crystals->solution_crystals solution_yield 1. Use min. hot solvent 2. Wash with ice-cold solvent 3. Recover 2nd crop low_yield->solution_yield success Problem Resolved solution_oil->success solution_crystals->success solution_yield->success

Caption: A troubleshooting decision tree for common recrystallization issues.

Section 4: Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)
  • Dissolution: Place the crude ethyl 4-nitrothiophene-2-carboxylate in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the filter funnel and flask with hot solvent to prevent premature crystallization.[12]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[8]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.[1]

  • Drying: Allow the crystals to dry completely in the air or in a vacuum oven.

Protocol 2: Two-Solvent Recrystallization (Example with Ethyl Acetate/Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling ethyl acetate (the "good" solvent).[1]

  • Addition of Anti-Solvent: While keeping the solution hot, add hexane (the "bad" solvent) dropwise until you observe persistent cloudiness.

  • Clarification: Add a few drops of hot ethyl acetate to the cloudy mixture until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath.

  • Collection, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using an ice-cold mixture of ethyl acetate and hexane (in the same ratio determined for crystallization) as the wash solvent.

References

  • solvent selection for effective recrystallization of nitroaromatic compounds. (n.d.). Benchchem.
  • Experiment 2: Recrystallization. (n.d.).
  • Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. (n.d.). Google Patents.
  • Problems with Recrystallisations. (n.d.). University of York.
  • Recrystallization. (n.d.).
  • Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. (2002, March 20). Googleapis.com.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
  • Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. (n.d.). Google Patents.
  • Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate synthesis. (n.d.). chemicalbook.
  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.).
  • Recrystallization. (n.d.).
  • 6.6D: Troubleshooting. (2024, August 16). Chemistry LibreTexts.
  • Purification by Recrystallization. (2025). CUNY.
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.

Sources

Optimization

Technical Support Center: Ethyl 4-nitrothiophene-2-carboxylate Stability &amp; Protocols

The following is a technical support guide designed for researchers working with ethyl 4-nitrothiophene-2-carboxylate . Ticket ID: #NT-402-STAB Subject: Stability Profile & Hydrolysis Optimization under Basic Conditions...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a technical support guide designed for researchers working with ethyl 4-nitrothiophene-2-carboxylate .

Ticket ID: #NT-402-STAB Subject: Stability Profile & Hydrolysis Optimization under Basic Conditions Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Ethyl 4-nitrothiophene-2-carboxylate presents a specific stability paradox. While the ester moiety requires basic or acidic conditions for hydrolysis, the 4-nitrothiophene core is electron-deficient and prone to nucleophilic attack (ring opening or polymerization) under harsh basic conditions.

  • Core Stability: The thiophene ring is activated by the 4-nitro group, making the C5 position highly electrophilic.

  • Primary Risk: Treatment with strong bases (alkoxides, hydroxides) at high temperatures can trigger nucleophilic aromatic substitution (

    
    )  at C5 (leading to Meisenheimer complexes) or ring fragmentation .
    
  • Recommendation: Use mild, stoichiometric basic hydrolysis (LiOH) at low temperatures or acid-mediated hydrolysis to preserve ring integrity.

Stability Profile & Reactivity Mechanisms

The "Activated Ring" Problem

The 4-nitro group strongly withdraws electron density from the thiophene ring, particularly activating the C5 position (ortho-like to the nitro group).

  • Hydrolysis (Desired): Attack of

    
     at the carbonyl carbon (C=O).
    
  • Side Reaction (Undesired): Attack of

    
     or 
    
    
    
    at C5, leading to a Meisenheimer complex. This complex can result in ring opening, especially if oxidants are present or if the reaction is heated.
Visualizing the Competitive Pathways

The following diagram illustrates the kinetic competition between the desired saponification and the undesired ring attack.

ReactionPathways Start Ethyl 4-nitrothiophene-2-carboxylate Tetrahedral Tetrahedral Intermediate (at C=O) Start->Tetrahedral  Path A: Carbonyl Attack (Fast at 0°C) Meisenheimer Meisenheimer Complex (at C5) Start->Meisenheimer  Path B: Ring Attack (C5) (Favored by Heat/Strong Base) OH Nucleophile (OH-) OH->Start Product 4-Nitrothiophene-2-carboxylic acid (Salt Form) Tetrahedral->Product  Elimination of EtOH Degradation Ring Opening / Polymerization (Tarry Black Mixture) Meisenheimer->Degradation  Irreversible

Figure 1: Competitive reaction pathways. Path A (green) is desired; Path B (red) leads to decomposition.

Troubleshooting Guide (FAQ Format)

Q1: My reaction mixture turned black/dark red immediately upon adding base. What happened?

Diagnosis: You likely triggered Path B (see Fig 1). The deep coloration is characteristic of Meisenheimer complex formation or polymerization of the nitrothiophene ring. Cause:

  • Base concentration was too high (>> 2 equivalents).

  • Temperature was too high (Room Temp or Reflux).

  • Base was too "hard" or nucleophilic (e.g., NaOEt, KOH in reflux). Solution: Repeat the experiment using Method A (Mild Hydrolysis) below. Keep the temperature strictly at 0°C.

Q2: Can I use sodium ethoxide (NaOEt) in ethanol?

Answer: Avoid if possible. Alkoxides are stronger nucleophiles than hydroxides in organic solvents and can cause transesterification (swapping ethyl for methyl if in methanol) or attack the ring more aggressively. Better Alternative: Use aqueous LiOH in THF. Water moderates the basicity/nucleophilicity relative to anhydrous alkoxides.

Q3: I isolated the product, but the yield is low and the NMR is messy.

Diagnosis: Partial decarboxylation or ring degradation. Fix:

  • Acidify carefully: When quenching the reaction, do not drop the pH below 2-3 rapidly, as the free acid might precipitate with impurities.

  • Avoid Heat: Never heat the basic solution. If the ester is stubborn, switch to Method B (Acid Hydrolysis) rather than heating the base.

Validated Experimental Protocols

Method A: Mild Basic Hydrolysis (Recommended)

Best for: Standard substrates where the ring is the only sensitive group.

Reagents:

  • Lithium Hydroxide monohydrate (LiOH·H2O) - 1.2 to 1.5 equivalents.

  • Solvent: THF / Water (3:1 ratio).

Protocol:

  • Dissolve: Dissolve 1.0 eq of ethyl 4-nitrothiophene-2-carboxylate in THF (0.1 M concentration).

  • Cool: Place the flask in an ice-water bath (0°C) . Stir for 10 minutes.

  • Add Base: Dropwise add a solution of LiOH (1.2 eq) in water.

  • Monitor: Stir at 0°C. Monitor by TLC (or HPLC) every 30 minutes. Do not warm to RT unless conversion is <5% after 2 hours.

  • Quench: Once complete, acidify carefully with 1M HCl to pH ~3-4 while still cold.

  • Workup: Extract with Ethyl Acetate. Wash with brine. Dry over

    
    .[1]
    
Method B: Acid-Mediated Hydrolysis (Safety Net)

Best for: Substrates that turned black/tarry under Method A.

Reagents:

  • 6M HCl (aqueous).

  • 1,4-Dioxane (to solubilize the ester).

Protocol:

  • Dissolve the ester in 1,4-dioxane.

  • Add 6M HCl (10 equivalents).

  • Heat to 60-80°C. (Acidic conditions suppress nucleophilic attack on the nitro-ring).

  • Monitor closely; prolonged heating may cause decarboxylation.

Decision Matrix for Condition Selection

Use this flowchart to select the optimal hydrolysis condition for your specific batch.

DecisionTree Start Start: Hydrolysis of Ethyl 4-nitrothiophene-2-carboxylate Check1 Is the scale > 5 grams? Start->Check1 Check2 Do you have LiOH available? Check1->Check2 No Warning WARNING: Exotherm Risk Add base very slowly Check1->Warning Yes MethodA Method A: LiOH / THF / H2O (Strictly 0°C) Check2->MethodA Yes (Preferred) MethodB Method B: HCl / Dioxane (Heat required) Check2->MethodB No (Alternative) Warning->Check2

Figure 2: Decision matrix for selecting hydrolysis conditions.

References

  • Nucleophilic Substitution in Nitrothiophenes: Spinelli, D., et al. "Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids." Journal of Organic Chemistry, 2006, 71(14), 5144-50.

  • Synthesis of Nitrothiophene Carboxylic Acids: Campaigne, E., et al. "4-Nitro-2-thiophenecarboxylic acid." Journal of the American Chemical Society, 1955, 77, 577.

  • General Hydrolysis of Esters (Saponification): Ashenhurst, J. "Basic Hydrolysis of Esters (Saponification)." Master Organic Chemistry, 2022.

  • Ring Opening of Activated Thiophenes: Sadowski, M. & Kula, K.[2] "Nitro-functionalized analogues of 1,3-Butadiene."[2] Current Chemistry Letters, 2024.[2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Infrared Absorption Bands of the Nitro Group in Thiophene Esters

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the infrared (IR) absorption characteristics of the nitro group (–NO₂) when attached to thiophene esters. Unders...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the infrared (IR) absorption characteristics of the nitro group (–NO₂) when attached to thiophene esters. Understanding these spectral features is crucial for the structural elucidation and quality control of these important chemical entities in pharmaceutical and materials science. We will explore the theoretical underpinnings of the nitro group's vibrational modes and present a comparative analysis based on experimental data, elucidating the effects of substituent positioning on the thiophene ring.

Theoretical Background: The Vibrational Signature of the Nitro Group

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule by probing their vibrational modes.[1] The nitro group is particularly well-suited for IR analysis as it gives rise to two strong and highly characteristic absorption bands in the mid-IR region, making its identification straightforward.[1][2] These two bands originate from the asymmetric and symmetric stretching vibrations of the two nitrogen-oxygen (N-O) bonds.

  • Asymmetric NO₂ Stretch (ν_as): This high-frequency, strong absorption band, typically found between 1550 cm⁻¹ and 1475 cm⁻¹ for aromatic nitro compounds, corresponds to the out-of-phase stretching of the N-O bonds.[1]

  • Symmetric NO₂ Stretch (ν_s): This is the second characteristic strong band, appearing in the 1360 cm⁻¹ to 1290 cm⁻¹ range, and results from the in-phase stretching of the N-O bonds.[1]

The exact frequencies of these bands are sensitive to the electronic environment of the nitro group. Factors such as conjugation with an aromatic system and the electronic nature (electron-donating or electron-withdrawing) of other substituents on the ring can cause significant shifts in these absorption frequencies.[1][3] Conjugation, as seen in nitroaromatic compounds, generally shifts these bands to lower wavenumbers compared to their aliphatic counterparts.[1][3]

Comparative Analysis: Substituent Effects in Nitrothiophene Esters

The positions of the nitro and ester groups on the thiophene ring profoundly influence the electronic distribution and, consequently, the N-O bond order. This, in turn, dictates the precise location of the ν_as(NO₂) and ν_s(NO₂) bands. Both the nitro group and the ester group are electron-withdrawing, but their interaction and influence on the ring's π-system depend on their relative positioning.

A key study on various thiophene derivatives provides foundational data for this comparison.[4] For instance, in 2-nitrothiophene, the bands are observed at specific positions, which are then perturbed by the addition of an ester group. The interaction between the two electron-withdrawing groups can either enhance or slightly diminish the net electron withdrawal from the ring, leading to predictable shifts in the IR bands.

Below is a summary of typical IR absorption frequencies for the nitro group in substituted thiophenes. Note that the ester group (e.g., -COOCH₃, -COOC₂H₅) will further influence these values.

Compound/Substitution PatternAsymmetric NO₂ Stretch (ν_as) (cm⁻¹)Symmetric NO₂ Stretch (ν_s) (cm⁻¹)Reference
General Aromatic Nitro Compounds1550 - 14751360 - 1290[1]
2-Nitrothiophene~1508~1335[4]
3-Nitrothiophene~1528~1345[4]
Ethyl 5-nitrothiophene-2-carboxylate15401351[4]
Methyl 4-nitrothiophene-2-carboxylateNot specifiedNot specified-

Data synthesized from literature. Exact values may vary based on the physical state (solid/liquid) and solvent used.

From the available data, a clear trend emerges: the position of the nitro group itself causes a shift. For example, the asymmetric stretch in 3-nitrothiophene appears at a higher wavenumber (~1528 cm⁻¹) compared to 2-nitrothiophene (~1508 cm⁻¹).[4] When an electron-withdrawing ester group is added, as in ethyl 5-nitrothiophene-2-carboxylate, the asymmetric stretch is observed at 1540 cm⁻¹, a higher frequency than in 2-nitrothiophene alone.[4] This shift can be attributed to the complex electronic interplay between the two deactivating groups on the thiophene ring.

The following diagram illustrates the logical relationship between substituent position, electronic effects, and the resulting IR frequency shift.

G Figure 1. Influence of Substituent Position on NO₂ IR Frequencies subst Substituent Position (e.g., 2- vs 3-nitro) effects Electronic Effects (Resonance & Inductive) subst->effects ester Ester Group (-COOR) (Electron-Withdrawing) ester->effects nitro Nitro Group (-NO₂) (Electron-Withdrawing) nitro->effects ring Thiophene Ring (π-System) ring->effects mediates bond_order N-O Bond Order effects->bond_order modifies freq IR Absorption Frequency (ν_as and ν_s) bond_order->freq determines

Caption: Logical workflow showing how substituent positions and types alter electronic effects, which in turn modify the N-O bond order and determine the final IR absorption frequency.

Experimental Protocol: Acquiring High-Quality IR Spectra

To ensure accurate and reproducible data, a standardized protocol for sample preparation and spectral acquisition is essential. The following steps outline a best-practice methodology for analyzing solid thiophene ester derivatives using Fourier Transform Infrared (FTIR) spectroscopy with the KBr pellet technique.

Objective: To obtain a high-resolution FTIR spectrum of a nitro-substituted thiophene ester.

Materials:

  • FTIR Spectrometer

  • Hydraulic Press and Pellet Die

  • Agate Mortar and Pestle

  • Infrared (IR) Grade Potassium Bromide (KBr), desiccated

  • Analyte (nitrothiophene ester sample)

  • Spatula and Weighing Paper

Procedure:

  • Preparation of KBr: Dry the IR-grade KBr in an oven at 110°C for at least 4 hours to remove any adsorbed water, which has strong IR absorptions that can interfere with the spectrum. Store the dried KBr in a desiccator.

  • Sample Grinding: Weigh approximately 1-2 mg of the nitrothiophene ester sample and about 100-200 mg of the dried KBr. Place them in the agate mortar.

  • Mixing and Homogenization: Gently grind the sample and KBr together with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

  • Pellet Pressing:

    • Transfer a portion of the powder mixture into the pellet die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for approximately 2 minutes to form a transparent or translucent pellet. A cloudy pellet indicates insufficient grinding or moisture.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum with the sample chamber empty to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (e.g., baseline correction if necessary).

    • Identify the characteristic peaks for the nitro group (ν_as and ν_s) and the ester carbonyl (C=O) stretch (typically 1715-1750 cm⁻¹).[5]

    • Correlate the observed frequencies with the specific substitution pattern of the molecule.

The diagram below outlines the experimental workflow for this protocol.

G Figure 2. Experimental Workflow for FTIR Analysis (KBr Pellet) start Start prep_kbr 1. Dry KBr (110°C, 4h) start->prep_kbr weigh 2. Weigh Sample (1-2mg) & KBr (100-200mg) prep_kbr->weigh grind 3. Grind & Mix in Agate Mortar weigh->grind press 4. Press Pellet (8-10 tons) grind->press acquire 5. Acquire Spectrum (Background & Sample) press->acquire analyze 6. Analyze Data (Identify ν_as, ν_s, ν_C=O) acquire->analyze end End analyze->end

Caption: Step-by-step workflow for preparing a KBr pellet and acquiring an FTIR spectrum of a solid sample.

Conclusion

The infrared absorption bands of the nitro group in thiophene esters provide a reliable diagnostic tool for structural confirmation. The asymmetric (ν_as) and symmetric (ν_s) stretching frequencies are consistently strong and fall within predictable regions, typically 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. However, their precise positions are modulated by the electronic environment imposed by the substitution pattern on the thiophene ring. Understanding these subtle shifts allows researchers to gain deeper insights into the molecular structure and electronic properties of these compounds. By following a rigorous experimental protocol, high-quality, comparable data can be generated, aiding in the consistent characterization of novel thiophene-based molecules.

References

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. [Link]

  • Synthesis, Spectroscopic Characterization, Computational Exploration Of 6-(2-(2, 4-dinitrophenylhydrazano)-tetrahydro-2- thioxop. orientjchem.org. [Link]

  • Beal, R. W., & Brill, T. B. (2005). Vibrational behavior of the -NO2 group in energetic compounds. Applied Spectroscopy, 59(10), 1194–1202. [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Agricultural Chemical Society of Japan. [Link]

  • Beal, R. W., & Brill, T. B. (2005). Vibrational Behavior of the −NO2 Group in Energetic Compounds. ResearchGate. [Link]

  • Infrared of nitro compounds. Chemistry. [Link]

  • Research Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. [Link]

  • FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Prime Scholars. [Link]

  • Figure S126. FTIR spectrum of N-(3-ethoxypropyl)thiophene-2-carboxamide... ResearchGate. [Link]

  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Northern Illinois University. [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • 2-nitrothiophene. Organic Syntheses Procedure. [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. [Link]

  • 5-Nitro-thiophene-2-carboxylic acid, anion. SpectraBase. [Link]

  • Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". PubMed. [Link]

  • Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. PubMed. [Link]

Sources

Comparative

Publish Comparison Guide: NMR Analysis of Ethyl 4-Nitrothiophene-2-Carboxylate

The following guide details the NMR analysis of ethyl 4-nitrothiophene-2-carboxylate , focusing on its differentiation from the common regioisomer, ethyl 5-nitrothiophene-2-carboxylate. Executive Summary: The Regioselect...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the NMR analysis of ethyl 4-nitrothiophene-2-carboxylate , focusing on its differentiation from the common regioisomer, ethyl 5-nitrothiophene-2-carboxylate.

Executive Summary: The Regioselectivity Challenge

In the development of thiophene-based pharmacophores, ethyl 4-nitrothiophene-2-carboxylate (Target) is a critical intermediate often synthesized via the nitration of ethyl 2-thiophenecarboxylate. However, this electrophilic aromatic substitution is not perfectly regioselective. It frequently yields a mixture containing the 5-nitro isomer (major or minor depending on reagents) and the 4-nitro isomer .

Distinguishing these isomers is non-trivial due to their identical molecular weight and similar polarity. This guide provides a definitive spectroscopic framework to validate the 4-nitro structure, relying on the distinct scalar coupling patterns (


-coupling)  and 

chemical shift fingerprints
of the thiophene ring.

Spectral Benchmarking: Target vs. Isomer

The most reliable method for structural assignment is


 NMR coupling constants , followed by 

NMR substituent effects
.
Table 1: Comparative NMR Data (Experimental & Predicted)
FeatureEthyl 4-nitrothiophene-2-carboxylate (Target)Ethyl 5-nitrothiophene-2-carboxylate (Isomer)Differentiation Logic
Substitution Pattern 2,4-Disubstituted2,5-DisubstitutedKey Discriminator
Proton Relationship Meta (H3 and H5)Ortho (H3 and H4)Scalar Coupling (

)

Coupling (

)

(Small)

(Large)
Definitive Proof

Shifts (

)


4-Nitro protons are more deshielded.

C-NO

Shift

(C4)

(C5)
C-NO

is typically the most deshielded ring carbon.[1]

Carbonyl


Non-diagnostic (too similar).
Ethyl Group


Non-diagnostic.[2]

Note on Data Sources: The


 values for the 4-nitro isomer are derived from the methyl ester analog, which exhibits identical ring coupling constants (

) [1, 2].

Technical Deep Dive: Mechanism of Assignment

The Coupling Constant Rule (The "Gold Standard")

The thiophene ring geometry dictates the coupling constants.

  • 4-Nitro Isomer (2,4-substitution): The remaining protons are at positions 3 and 5. These are separated by one carbon (C4). This is a meta-coupling (

    
    ), which in thiophenes is consistently small (
    
    
    
    ).
  • 5-Nitro Isomer (2,5-substitution): The remaining protons are at positions 3 and 4.[1] These are adjacent. This is an ortho-coupling (

    
    ), which is significantly larger (
    
    
    
    ).

Protocol: If your doublet peaks show a separation of ~1.5 Hz, you have the 4-nitro target. If they show ~4.0 Hz, you have the 5-nitro isomer.

Chemical Shift Logic

In the 4-nitro isomer, the nitro group at C4 exerts a strong deshielding effect on the ipso carbon (C4) and a shielding effect on the adjacent positions due to resonance.

  • C4 (ipso-NO

    
    ):  Appears downfield (
    
    
    
    ).
  • C2 (ipso-COOEt): Appears downfield (

    
    ).
    
  • C3/C5 (CH): These methine carbons typically appear between

    
    .
    

Experimental Protocol: Nitration & Separation

To ensure you are analyzing the correct isomer, follow this validated workflow for synthesis and purification.

Reagents: Ethyl 2-thiophenecarboxylate, Fuming HNO


, H

SO

(or Ac

O/HNO

for milder conditions).
  • Nitration: Dissolve ethyl 2-thiophenecarboxylate in conc. H

    
    SO
    
    
    
    at
    
    
    . Slowly add fuming HNO
    
    
    . Stir for 1 hour.
    • Insight: Standard mixed-acid nitration favors the 5-nitro and 4-nitro isomers in a ratio often favoring the 5-nitro or a near 1:1 mixture depending on temperature [3].

  • Quench & Extraction: Pour onto ice/water. Extract with DCM. Wash with NaHCO

    
     (aq).
    
  • Separation (Crucial): The isomers have slightly different

    
     values.
    
    • TLC Mobile Phase: Hexanes:Ethyl Acetate (8:1).

    • Visualization: UV (254 nm). The 5-nitro isomer is often less polar (higher

      
      ) than the 4-nitro isomer, though this can vary by stationary phase.
      
  • Purification: Perform flash column chromatography. Collect fractions strictly based on TLC separation.

  • Validation: Evaporate solvent and acquire

    
     NMR in CDCl
    
    
    
    . Measure the
    
    
    -coupling immediately.

Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for confirming the identity of the isolated product.

NMR_Workflow Start Crude Nitration Product (Ethyl thiophene-2-carboxylate derivative) AcquireH Acquire 1H NMR (CDCl3) Focus on Aromatic Region (7.5 - 9.0 ppm) Start->AcquireH CountSignals Count Aromatic Signals AcquireH->CountSignals TwoDoublets Two Doublets Observed CountSignals->TwoDoublets Pure Isomer Complex Complex Multiplets (Mixture) CountSignals->Complex Impure MeasureJ Measure Coupling Constant (J) TwoDoublets->MeasureJ Complex->Start Re-Column J_Large J ≈ 3.8 - 5.0 Hz MeasureJ->J_Large Ortho Coupling J_Small J ≈ 1.2 - 1.6 Hz MeasureJ->J_Small Meta Coupling Result5 Identity: 5-Nitro Isomer (Ethyl 5-nitrothiophene-2-carboxylate) J_Large->Result5 Result4 Identity: 4-Nitro Isomer (Ethyl 4-nitrothiophene-2-carboxylate) J_Small->Result4 ConfirmC13 Confirm with 13C NMR Check C-NO2 shift (~148 ppm) Result4->ConfirmC13

Figure 1: Decision tree for the regiochemical assignment of nitrothiophene carboxylates based on NMR observables.

References

  • Shackelford, S. A., et al. (2003).[3] "Ammonium Nitrate/Trifluoroacetic Anhydride: A Mild, Nitration System for Heterocycles." The Journal of Organic Chemistry, 68(2), 267–275.

  • Robien, W. (2025). "C13 NMR Spectrum of Methyl 4-nitrothiophene-2-carboxylate." CSEARCH Database / PubChem.

  • Katritzky, A. R., et al. (2005).[4] "Direct nitration of five membered heterocycles."[4] ARKIVOC, (iii), 179-191.[4]

Sources

Validation

A Comparative Guide to the Reactivity of Ethyl 4-Nitro- vs. 5-Nitrothiophene-2-carboxylate

< For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and materials science, nitro-substituted thiophenes serve as versatile synthons. The potent electron-withdrawing natur...

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, nitro-substituted thiophenes serve as versatile synthons. The potent electron-withdrawing nature of the nitro group dramatically alters the chemical character of the thiophene ring. However, the specific placement of this group, particularly in relation to other substituents, gives rise to distinct reactivity profiles. This guide provides an in-depth, objective comparison of the reactivity of two commercially available and widely used isomers: ethyl 4-nitrothiophene-2-carboxylate and ethyl 5-nitrothiophene-2-carboxylate. By understanding their intrinsic electronic differences, researchers can make more informed decisions in synthetic planning and reaction design.

The Electronic Influence of Nitro Group Position

The regiochemistry of the nitro group is the primary determinant of the divergent reactivity of these two isomers. The nitro group exerts its influence through a combination of inductive and resonance (mesomeric) effects, both of which withdraw electron density from the thiophene ring.

  • In ethyl 5-nitrothiophene-2-carboxylate , the nitro group is in a para-like position relative to the C2 carbon bearing the ester. This alignment allows for direct resonance delocalization of electron density from the ring onto the nitro group. This extended conjugation significantly polarizes the thiophene ring, creating a pronounced electron deficiency, particularly at the C3 and C4 positions.

  • In ethyl 4-nitrothiophene-2-carboxylate , the nitro group is in a meta-like position relative to the ester. While its strong inductive effect is still operative, the resonance delocalization pathway to the nitro group is less direct compared to the 5-nitro isomer. This results in a different distribution of electron density within the thiophene ring.

This fundamental electronic disparity is the root cause of the observed differences in their chemical behavior.

Figure 1: Logical flow diagram illustrating the influence of nitro group position on the electronic properties of the thiophene ring.

Nucleophilic Aromatic Substitution (SNAr)

The most dramatic difference in reactivity between the two isomers is observed in nucleophilic aromatic substitution (SNAr) reactions.[1][2][3] For an SNAr reaction to proceed, the aromatic ring must be "activated" by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex).[4]

The ethyl 5-nitrothiophene-2-carboxylate scaffold is significantly more activated towards nucleophilic attack, particularly if a leaving group is present at the C4 position. The para-like nitro group can effectively stabilize the negative charge of the Meisenheimer complex through resonance. In contrast, the ethyl 4-nitrothiophene-2-carboxylate system is less activated for SNAr at the C5 position because the meta-like nitro group cannot directly delocalize the negative charge of the intermediate.[4]

Isomer with Leaving Group at C4/C5Relative SNAr RateRationale
Ethyl 4-halo-5-nitrothiophene-2-carboxylateFaster The nitro group is para-like to the leaving group, providing excellent resonance stabilization of the Meisenheimer intermediate.
Ethyl 5-halo-4-nitrothiophene-2-carboxylateSlower The nitro group is meta-like to the leaving group, offering less effective resonance stabilization of the intermediate.
Table 1: Predicted relative rates of nucleophilic aromatic substitution for halogenated derivatives.
Experimental Protocol: Comparative SNAr with a Thiolate Nucleophile

This protocol outlines a method to experimentally validate the difference in SNAr reactivity.

  • Substrate Preparation: Synthesize ethyl 4-chloro-5-nitrothiophene-2-carboxylate and ethyl 5-chloro-4-nitrothiophene-2-carboxylate using established literature procedures.

  • Reaction Setup: In two separate, argon-flushed round-bottom flasks, dissolve 1.0 mmol of each chloro-substituted isomer in 10 mL of anhydrous N,N-dimethylformamide (DMF).

  • Nucleophile Preparation: In a separate flask, prepare a solution of sodium thiophenoxide by reacting thiophenol (1.1 mmol) with sodium hydride (1.1 mmol) in 5 mL of anhydrous DMF at 0 °C.

  • Reaction Initiation: Add the sodium thiophenoxide solution dropwise to each of the flasks containing the thiophene substrates at room temperature.

  • Monitoring and Analysis: Monitor the reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting material will be significantly faster for ethyl 4-chloro-5-nitrothiophene-2-carboxylate.

  • Workup and Characterization: Upon completion, quench the reactions with water, extract the products with ethyl acetate, and purify by column chromatography. Characterize the products by NMR and mass spectrometry to confirm the substitution.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a cornerstone transformation in organic synthesis, providing access to versatile building blocks.[5][6][7][8][9] This reduction can be accomplished using various reagents, including catalytic hydrogenation (e.g., H₂ over Pd/C) or dissolving metal reductions (e.g., SnCl₂ in HCl, or Fe in acetic acid).[10]

In practice, both isomers can be readily reduced to their corresponding aminothiophenes. However, the electronic environment can subtly influence the reaction kinetics. The greater polarization and electron deficiency of the nitro group in ethyl 5-nitrothiophene-2-carboxylate due to extended conjugation might lead to a slightly faster reduction rate under certain conditions. The biological activity of some nitro-heterocyclic compounds is predicated on the in vivo reduction of the nitro group.[11][12][13][14]

Experimental Protocol: Comparative Reduction with Tin(II) Chloride
  • Reaction Setup: To two separate flasks, add 1.0 mmol of ethyl 4-nitrothiophene-2-carboxylate and ethyl 5-nitrothiophene-2-carboxylate, respectively.

  • Reagent Addition: Add 15 mL of ethanol to each flask, followed by the portion-wise addition of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 mmol).

  • Reaction Conditions: Heat the mixtures to reflux (approximately 78 °C) and stir vigorously.

  • Monitoring: Follow the progress of the reactions by TLC, observing the disappearance of the starting materials and the appearance of the more polar amine products.

  • Workup: After the reactions are complete, cool the flasks to room temperature and carefully pour the contents into a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amines by column chromatography on silica gel.

Reactivity of the Ester Functional Group

The ester moiety in both isomers is susceptible to hydrolysis and other nucleophilic acyl substitution reactions. The electron-withdrawing nature of the nitro-substituted thiophene ring enhances the electrophilicity of the ester carbonyl carbon, making it more reactive than a simple alkyl or aryl ester.

Consistent with the electronic arguments presented earlier, the ester in ethyl 5-nitrothiophene-2-carboxylate is expected to be more reactive towards nucleophiles than the ester in the 4-nitro isomer . The greater overall electron withdrawal from the ring in the 5-nitro isomer leads to a more electrophilic carbonyl carbon. This would translate to faster rates of saponification (base-mediated hydrolysis) and amidation.[15]

G cluster_0 Comparative Reactivity Summary Ethyl 5-nitrothiophene-2-carboxylate Ethyl 5-nitrothiophene-2-carboxylate Faster S_NAr Faster S_NAr Ethyl 5-nitrothiophene-2-carboxylate->Faster S_NAr (at C4) Slightly Faster Nitro Reduction Slightly Faster Nitro Reduction Ethyl 5-nitrothiophene-2-carboxylate->Slightly Faster Nitro Reduction Faster Ester Hydrolysis Faster Ester Hydrolysis Ethyl 5-nitrothiophene-2-carboxylate->Faster Ester Hydrolysis Ethyl 4-nitrothiophene-2-carboxylate Ethyl 4-nitrothiophene-2-carboxylate Slower S_NAr Slower S_NAr Ethyl 4-nitrothiophene-2-carboxylate->Slower S_NAr (at C5) Slightly Slower Nitro Reduction Slightly Slower Nitro Reduction Ethyl 4-nitrothiophene-2-carboxylate->Slightly Slower Nitro Reduction Slower Ester Hydrolysis Slower Ester Hydrolysis Ethyl 4-nitrothiophene-2-carboxylate->Slower Ester Hydrolysis

Sources

Comparative

Comparative Spectroscopic Analysis: UV-Vis Absorption Profiles of Nitrothiophene Carboxylates

Executive Summary Nitrothiophene carboxylates represent a critical scaffold in the development of antimicrobial agents (e.g., bioisosteres of nitrofurans) and optoelectronic materials. Their electronic absorption profile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrothiophene carboxylates represent a critical scaffold in the development of antimicrobial agents (e.g., bioisosteres of nitrofurans) and optoelectronic materials. Their electronic absorption profiles are heavily dictated by the interplay between the electron-rich thiophene ring, the strong electron-withdrawing nitro group (


), and the carboxylate functionality.

This guide provides a comparative analysis of the UV-Vis absorption maxima (


) of these compounds, specifically contrasting regioisomers  (positional effects) and heterocyclic analogues  (thiophene vs. benzene/furan). It establishes a standardized protocol for spectral characterization to ensure data reproducibility in pharmaceutical applications.

Comparative Analysis: Structural-Spectral Relationships[1][2]

The UV-Vis spectrum of nitrothiophene carboxylates is dominated by


 transitions involving Intramolecular Charge Transfer (ICT). The position of the nitro group relative to the sulfur atom and the carboxylate group fundamentally alters the conjugation length and the energy gap (

).
A. Regioisomerism: The "Linear vs. Cross" Conjugation Effect

The primary comparison lies between the 5-nitro and 4-nitro isomers of methyl thiophene-2-carboxylate.

FeatureMethyl 5-nitrothiophene-2-carboxylate Methyl 4-nitrothiophene-2-carboxylate
Structure Linear conjugation (S-C2-C5-NO2)Cross-conjugation (S-C2...C4-NO2)

(MeOH)
300 – 320 nm 260 – 280 nm
Electronic Effect Strong "Push-Pull" system. The sulfur lone pair donates into the ring, linearly conjugating with the 5-nitro group.Steric hindrance and interrupted conjugation. The 4-nitro group is not linearly aligned with the S-C2 axis.
Molar Absorptivity (

)
High (

)
Moderate

Key Insight: The 5-nitro isomer exhibits a significant bathochromic shift (Red Shift) compared to the 4-nitro isomer. This is due to the efficient delocalization of electrons from the sulfur atom to the nitro group across the entire aromatic system, lowering the HOMO-LUMO gap.

B. Heteroatom Comparison: Thiophene vs. Furan vs. Benzene

When replacing the thiophene ring with furan or benzene while maintaining the nitro-carboxylate substitution pattern, distinct spectral shifts occur due to the polarizability of the heteroatom .

  • Thiophene (

    
    ):  Sulfur is less electronegative and more polarizable than oxygen. This allows for easier delocalization of the lone pair, typically resulting in the lowest energy transition (highest 
    
    
    
    )
    among the three.
  • Furan (

    
    ):  Oxygen is highly electronegative, holding its lone pairs tighter. This results in a hypsochromic shift (Blue Shift) relative to thiophene.
    
  • Benzene: Lacks the lone-pair donor capability of the heterocycles. The absorption is purely aromatic

    
    , usually appearing at the shortest wavelengths (deep UV).
    

Comparison Table: Methyl 5-nitro-2-heteroarylcarboxylates | Scaffold | Heteroatom | Approx.


 (nm) | Spectral Character |
| :--- | :--- | :--- | :--- |
| Thiophene  | Sulfur | 315  | Broad, intense ICT band |
| Furan  | Oxygen | 305  | Sharp, intense |
| Benzene  | Carbon | 260  | Structured, lower intensity |

Solvatochromic Effects

Nitrothiophene carboxylates exhibit positive solvatochromism . As solvent polarity increases, the highly dipolar excited state (ICT state) is stabilized more than the ground state, reducing the transition energy.

  • Non-polar (Hexane/Cyclohexane):

    
     shifts to shorter wavelengths (Blue shift). Vibrational fine structure may be visible.
    
  • Polar Protic (Methanol/Ethanol):

    
     shifts to longer wavelengths (Red shift). Hydrogen bonding with the nitro group can broaden the band.
    
  • Polar Aprotic (DMSO/DMF): Maximal Red shift due to high dielectric constant stabilizing the charge-separated species.

Experimental Protocol: Standardized UV-Vis Characterization

To ensure data integrity (E-E-A-T), the following Self-Validating Protocol (SVP) must be used. This minimizes errors from aggregation or solvent cut-off interference.

Reagents & Equipment[2][3][4]
  • Analyte: Methyl 5-nitrothiophene-2-carboxylate (>98% purity).[1][2]

  • Solvent: Spectroscopic grade Methanol (Cut-off < 205 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

  • Cuvettes: Matched Quartz cells (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation (Gravimetric):

    • Weigh exactly

      
       mg of the analyte into a 20 mL volumetric flask.
      
    • Dissolve in Methanol and dilute to mark.

    • Validation: Sonicate for 60 seconds to ensure complete dissolution.

  • Working Solution (Dilution):

    • Perform a 1:10 dilution (1 mL Stock + 9 mL Methanol) to achieve a concentration of

      
       M.
      
    • Target: Absorbance should fall between 0.4 and 0.8 AU to adhere to the Beer-Lambert linear range.

  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure methanol.

    • Run a "Baseline/Auto-Zero" scan from 200 nm to 500 nm.

  • Measurement:

    • Replace sample cuvette solvent with the Working Solution.

    • Scan at medium speed (approx. 200 nm/min) with a slit width of 1.0 nm.

  • Data Processing:

    • Identify

      
       using the peak pick function.
      
    • Calculate Molar Absorptivity (

      
      ) using: 
      
      
      
      .
Workflow Diagram

The following diagram illustrates the logical flow of the experimental validation and electronic mechanism.

G Sample_Prep 1. Sample Preparation (Gravimetric + Dilution) Baseline 2. Baseline Correction (Solvent Blank) Sample_Prep->Baseline Scan 3. Spectral Scan (200-500 nm) Baseline->Scan Validation Check Absorbance (0.4 < A < 0.8?) Scan->Validation Analysis 4. Data Analysis (Peak Pick & Epsilon Calc) Validation->Sample_Prep Fail (Re-dilute) Validation->Analysis Pass

Caption: Figure 1. Self-validating experimental workflow for UV-Vis characterization ensuring Beer-Lambert compliance.

Mechanism of Action: Electronic Push-Pull

The unique absorption of the 5-nitro isomer is driven by the interaction between the sulfur lone pair and the nitro group.

ElectronicEffect S_LonePair Sulfur Lone Pair (n) Thiophene_Ring Thiophene Pi System S_LonePair->Thiophene_Ring Donation (+M) Nitro_Group Nitro Group (Acceptor) Thiophene_Ring->Nitro_Group Conjugation Result Bathochromic Shift (Red Shift) Nitro_Group->Result Lowers HOMO-LUMO Gap

Caption: Figure 2. Intramolecular Charge Transfer (ICT) pathway in 5-nitrothiophene derivatives causing the spectral shift.

References

  • NII (National Institute of Informatics). "The Ultraviolet Spectra of the Thiophene Derivatives." Journal of the Chemical Society of Japan. (Detailed comparison of 2- vs 3-substituted thiophenes).

  • SpectraBase. "5-Nitrothiophene-2-carboxaldehyde Spectrum."[3] (Spectral proxy for 5-nitro-2-carboxylate derivatives).

  • RSC Advances. "Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates." (Foundational theory on nitro-aromatic solvatochromism and ICT).

  • Master Organic Chemistry. "Introduction to UV-Vis Spectroscopy: Conjugation and Lambda Max." (General principles of conjugation length effects).

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis Standards for Ethyl 4-Nitrothiophene-2-Carboxylate

For researchers, scientists, and professionals in drug development, the precise determination of the elemental composition of a novel compound is a cornerstone of its characterization. It serves as a fundamental confirma...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of the elemental composition of a novel compound is a cornerstone of its characterization. It serves as a fundamental confirmation of its identity and purity. This guide provides an in-depth comparison of elemental analysis standards for ethyl 4-nitrothiophene-2-carboxylate, a compound of interest in medicinal chemistry. We will delve into the rationale behind experimental choices, present a detailed analytical protocol, and offer supporting data to ensure the trustworthiness and reproducibility of your results.

Ethyl 4-nitrothiophene-2-carboxylate, with the molecular formula C₇H₇NO₄S, presents a typical analytical challenge for elemental analysis due to the presence of nitrogen and sulfur, in addition to carbon and hydrogen.[1] The theoretical elemental composition of this compound is:

  • Carbon (C): 41.38%

  • Hydrogen (H): 3.47%

  • Nitrogen (N): 6.89%

  • Sulfur (S): 15.78%

  • Oxygen (O): 32.48% (typically determined by difference or via pyrolysis)

The accurate determination of these elements relies on the meticulous calibration of the elemental analyzer. This is where the selection of appropriate standards becomes paramount.

Comparing Elemental Analysis Standards: A Matter of Traceability and Matrix Matching

The choice of a calibration standard is critical for obtaining accurate and reliable elemental analysis data. The ideal standard should be a stable, pure, and homogeneous substance with a well-defined elemental composition.[2] Certified Reference Materials (CRMs) are the gold standard, as they are produced under stringent manufacturing procedures and come with a certificate that specifies the elemental composition and its uncertainty.[3]

Here, we compare several commonly used standards for CHNS analysis, evaluating their suitability for ethyl 4-nitrothiophene-2-carboxylate.

StandardChemical Formula%C%H%N%SKey Advantages & Considerations
Acetanilide C₈H₉NO71.096.7110.360A widely used standard for CHN analysis due to its high purity and stability. However, it lacks sulfur, making it unsuitable as a single-point calibration standard for S.
Sulfanilamide C₆H₈N₂O₂S41.844.6816.2718.62An excellent choice for CHNS analysis as it contains all four elements. Its sulfur content is reasonably close to that of the target compound. It is available as an ISO 17034 certified reference material.[4]
BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) C₂₆H₂₆N₂O₂S72.536.096.517.45A high-purity organic compound often used as a standard for CHNS analysis, particularly in the pharmaceutical industry. Its nitrogen content is very close to that of ethyl 4-nitrothiophene-2-carboxylate.
Cystine C₆H₁₂N₂O₄S₂29.995.0311.6626.69A naturally occurring amino acid that is a good source for sulfur calibration. Its lower carbon content provides a different point on the calibration curve.

Expert Insight: For the analysis of ethyl 4-nitrothiophene-2-carboxylate, a multi-point calibration using a combination of standards is recommended to ensure linearity over a range of concentrations. However, if a single-point calibration is to be performed, Sulfanilamide or BBOT would be the most appropriate choices due to the presence of all four elements (C, H, N, and S) and their elemental compositions being reasonably representative of the analyte.

Experimental Protocol: CHNS Determination by Combustion Analysis

The most common and robust method for determining the CHNS content in organic compounds is combustion analysis.[2] This technique involves the complete combustion of the sample in a high-temperature furnace in the presence of pure oxygen. The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a thermal conductivity detector (TCD).

Below is a detailed, step-by-step protocol for the elemental analysis of ethyl 4-nitrothiophene-2-carboxylate.

Instrumentation: A modern elemental analyzer equipped with a combustion furnace, a gas chromatographic separation column, and a thermal conductivity detector (TCD) is required. The instrument should be capable of simultaneous CHNS analysis.

Materials:

  • Ethyl 4-nitrothiophene-2-carboxylate (sample)

  • Certified Reference Material (e.g., Sulfanilamide or BBOT)

  • Tin capsules for solid samples

  • High-purity helium (carrier gas)

  • High-purity oxygen (combustion gas)

Experimental Workflow Diagram:

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh 1-2 mg of Ethyl 4-nitrothiophene-2-carboxylate Encapsulate_Sample Encapsulate in Tin Capsule Sample->Encapsulate_Sample Standard Weigh 1-2 mg of CRM (e.g., Sulfanilamide) Encapsulate_Standard Encapsulate in Tin Capsule Standard->Encapsulate_Standard Autosampler Place in Autosampler Encapsulate_Sample->Autosampler Sample Run Encapsulate_Standard->Autosampler Calibration Run Combustion Combustion at ~1000°C in O₂ Autosampler->Combustion Reduction Reduction of NOx to N₂ Combustion->Reduction Separation GC Separation of CO₂, H₂O, N₂, SO₂ Reduction->Separation Detection TCD Detection Separation->Detection Calibration Establish Calibration Curve with CRM Data Detection->Calibration Quantification Quantify Elemental Percentages in Sample Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for CHNS analysis.

Step-by-Step Methodology:

  • Instrument Preparation and Calibration:

    • Ensure the elemental analyzer is leak-tight and the furnace has reached the set temperature (typically 900-1000°C).

    • Condition the instrument by running several blank tin capsules to obtain a stable baseline.

    • Perform a multi-point calibration by analyzing 3-5 different weights of the chosen CRM (e.g., Sulfanilamide). This will establish a calibration curve for each element. Alternatively, a single-point calibration can be performed using a weight similar to that of the sample.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the ethyl 4-nitrothiophene-2-carboxylate sample into a tin capsule using a microbalance.

    • Fold the tin capsule to ensure no sample is lost and a compact, airtight pellet is formed.

  • Analysis:

    • Place the encapsulated samples and standards into the autosampler of the elemental analyzer.

    • Initiate the analysis sequence. The instrument will automatically drop each sample into the combustion furnace.

    • The combustion products are carried by the helium stream through a reduction tube (to convert nitrogen oxides to N₂) and then through a chromatographic column to separate the gases.

    • The separated gases (N₂, CO₂, H₂O, and SO₂) are detected by the TCD.

  • Data Analysis:

    • The instrument software will integrate the peaks corresponding to each gas and, using the calibration data, calculate the percentage of each element (C, H, N, S) in the sample.

    • Compare the obtained experimental values with the theoretical values for ethyl 4-nitrothiophene-2-carboxylate. The results should be within an acceptable deviation, typically ±0.4%.[5]

Trustworthiness: A Self-Validating System

The protocol described above incorporates several self-validating checks to ensure the trustworthiness of the results:

  • Use of Certified Reference Materials: Calibrating with a CRM provides metrological traceability to a known standard, which is a cornerstone of analytical quality assurance.[6]

  • Blank Analysis: Running blank tin capsules helps to identify and correct for any background contamination from the atmosphere or the instrument itself.

  • Replicate Analyses: Analyzing the sample in triplicate or quintuplicate allows for the assessment of the method's precision. The relative standard deviation (RSD) of the results should be within acceptable limits (typically <2%).

  • Check Standard: After calibration, a CRM can be run as an unknown sample to verify the accuracy of the calibration curve.

By adhering to this rigorous methodology and understanding the principles behind the choice of standards, researchers can be confident in the elemental analysis data they generate for ethyl 4-nitrothiophene-2-carboxylate and other novel compounds. This foundational data is critical for the subsequent stages of drug development, from establishing intellectual property to ensuring regulatory compliance.

References

  • VELP Scientifica. (n.d.). CHNS Calibration Standards. Retrieved from [Link]

  • University of Georgia. (n.d.). Total Carbon, Organic Carbon, Nitrogen and Sulphur Analysis Flash Combustion Method. Retrieved from [Link]

  • Innovatek. (n.d.). AN42304 Elemental Analysis: CHNS/O determination of marine samples. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • Agilent. (n.d.). Inorganic Certified Reference Materials and Standards. Retrieved from [Link]

  • Analytik Jena. (n.d.). Combined Determination of Organic Carbon, Sulfur, Nitrogen, and Chlorine Contaminations on Catalyst Surfaces by Combustion Elemental Analysis. Retrieved from [Link]

  • YouTube. (2013). Total Carbon, Organic Carbon, Nitrogen and Sulphur Analysis Flash Combustion Method. Retrieved from [Link]

  • ResearchGate. (2008). Determination of sulfur in organic compounds using a barium-selective electrode. Retrieved from [Link]

  • Agilent. (n.d.). Agilent Inorganic Certified Reference Materials and Standards. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Carbon, Nitrogen, and Sulfur Analysis. Retrieved from [Link]

  • Defense Technical Information Center. (1966). THE DETERMINATION OF SULFUR IN ORGANIC COMPOUNDS. Retrieved from [Link]

  • AnalytiChem. (n.d.). Certified reference materials (CRM) DIN EN ISO 17034:2017. Retrieved from [Link]

  • Agilent. (n.d.). Elemental Inorganic Standards. Retrieved from [Link]

  • Eltra. (n.d.). Carbon / Sulfur Analyzer ELEMENTRAC CS-i. Retrieved from [Link]

  • Lab Alley. (n.d.). Certificates of Analysis. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 4-nitrothiophene-2-carboxylate proper disposal procedures

Part 1: Executive Safety Summary (Immediate Action) Ethyl 4-nitrothiophene-2-carboxylate (CAS: 56428-38-9 / Derivative analogs) requires strict adherence to Class 4.1 (Flammable Solid) and Organic Peroxide/Reactive handl...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (Immediate Action)

Ethyl 4-nitrothiophene-2-carboxylate (CAS: 56428-38-9 / Derivative analogs) requires strict adherence to Class 4.1 (Flammable Solid) and Organic Peroxide/Reactive handling protocols due to the nitro-thiophene moiety.

CRITICAL PROHIBITIONS:

  • DO NOT mix with strong bases (NaOH, KOH). Risk:[1][2][3][4][5] Rapid hydrolysis leading to exothermic decarboxylation.

  • DO NOT dispose of in "General Organic Waste" if oxidizers are present.

  • DO NOT use metal spatulas if the material has dried/crusted on threads (Shock sensitivity risk).

Part 2: Chemical Profile & Risk Assessment

To dispose of this chemical safely, you must understand why it poses a risk. It is not merely a "toxic organic"; it is an energetic precursor.

PropertyDataOperational Implication
Functional Groups Nitro (-NO₂), Ester (-COOEt), Thiophene RingEnergetic Synergy: The electron-deficient thiophene ring, combined with the nitro group, creates a system susceptible to nucleophilic attack.
Physical State Solid (Crystalline)Dust explosion hazard if pulverized during cleanup.
Stability Stable at STP; Shock-sensitive if dry/pure.Hydrolysis Risk: In the presence of base, the ester hydrolyzes to the carboxylic acid, which is thermally unstable and prone to decarboxylation.
Incompatibility Strong Bases, Reducing Agents, OxidizersSegregation is vital. Never co-mingle with aqueous basic waste.
The Mechanistic Hazard (Expert Insight)

As a scientist, you must recognize the Decarboxylation Trap . If this ester is placed in a waste container with high pH (Basic) waste:

  • Hydrolysis: Hydroxide attacks the ester, yielding 4-nitrothiophene-2-carboxylic acid.

  • Decarboxylation: Nitro-substituted heteroaromatic acids are prone to losing CO₂ upon heating or standing.

  • Result: You generate 3-nitrothiophene (or isomers) in situ. Lower molecular weight nitrothiophenes have significantly higher vapor pressures and shock sensitivity than the parent ester. You are essentially synthesizing an explosive in your waste drum.

Part 3: Disposal Workflow Visualization

The following diagram outlines the decision logic for disposing of Ethyl 4-nitrothiophene-2-carboxylate to prevent cross-contamination and reactivity.

DisposalWorkflow Start Waste: Ethyl 4-nitrothiophene-2-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Solution In Solution StateCheck->Solution Reaction Mixture SolidPack Pack in HDPE/Amber Glass Label: 'Flammable Solid, Organic' Solid->SolidPack Segregation CRITICAL SEGREGATION Check pH: Must be Neutral/Acidic Solution->Segregation SolventCheck Solvent Type? Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (Ethyl Acetate, Methanol) SolventCheck->NonHalo No Halogens LiqPack Pack in Safety Can/Drum Label: 'Flammable Liquid, Toxic' Halo->LiqPack NonHalo->LiqPack Segregation->SolventCheck Incineration High-Temp Incineration (Commercial Facility) SolidPack->Incineration LiqPack->Incineration

Figure 1: Decision logic for segregating nitrothiophene waste streams to ensure compatibility and compliance.

Part 4: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system . If you cannot complete a step (e.g., pH check), the process halts to prevent a safety violation.

Phase 1: Preparation & Quenching

Goal: Ensure the material is chemically stable before it enters the waste stream.

  • Quench Active Reactions: If the material is part of a reaction mixture (e.g., post-nitration), ensure all nitrating agents are quenched using ice/water and neutralized slowly to pH 6-7.

  • Solvent Selection: If dissolving solid waste for disposal, use Ethyl Acetate or Dichloromethane .

    • Avoid: Acetone (can form peroxides with impurities) or Ethers (peroxide risk).

  • pH Validation: Dip a pH strip into the waste solution.

    • Requirement: pH must be < 8 . If pH > 8, acidify carefully with dilute HCl or Acetic Acid to prevent the hydrolysis mechanism described in Part 2.

Phase 2: Packaging (The "Double-Containment" Rule)

Goal: Prevent leakages and shock activation.

  • Primary Container: Use a screw-top jar (HDPE plastic or Amber Glass).

    • Why Amber? Nitro compounds can degrade under UV light, potentially releasing NOx gases that pressurize the vessel.

  • Headspace: Leave at least 10% headspace in the container. Do not overfill.

  • Secondary Containment: Place the primary container inside a sealable plastic bag or a secondary tub during transport to the central waste area.

Phase 3: Labeling & RCRA Classification

Goal: Regulatory compliance and downstream safety.

Label the tag clearly with the following. Do not use generic "Organic Waste" labels without specification.

  • Chemical Name: Ethyl 4-nitrothiophene-2-carboxylate

  • Hazards: Irritant, Toxic, Potential Energetic.

  • RCRA Codes (US Specific):

    • D001: Ignitable (if in flammable solvent).[6]

    • D003: Reactive (Conservative classification recommended for nitro-compounds to alert disposal facility).

Part 5: Emergency Contingencies

Scenario A: Dry Spill (Powder)

  • Do NOT sweep vigorously (static/friction risk).

  • Wet Method: Mist the powder gently with a compatible solvent (ethanol/water) to suppress dust.

  • Scoop: Use a plastic scoop (non-sparking). Place in a dedicated wide-mouth jar.

Scenario B: Skin Contact

  • Nitro compounds penetrate skin rapidly and can cause methemoglobinemia (interference with blood oxygen).

  • Wash: Soap and water for 15 minutes immediately.

  • Alert: Seek medical attention; inform them of potential "Nitro-compound absorption."[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Ethyl 4-nitrothiophene-2-carboxylate. National Library of Medicine. [Link]

  • US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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